Product packaging for Bavdegalutamide(Cat. No.:CAS No. 2222112-77-6)

Bavdegalutamide

Cat. No.: B8270050
CAS No.: 2222112-77-6
M. Wt: 812.3 g/mol
InChI Key: CLCTZVRHDOAUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bavdegalutamide (also known as ARV-110) is a first-in-class, heterobifunctional PROteolysis TArgeting Chimera (PROTAC) molecule functioning as a selective and potent degrader of the androgen receptor (AR). This mechanism represents an innovative therapeutic strategy that moves beyond traditional occupancy-driven pharmacology to event-driven catalytic protein degradation. The compound is designed with one ligand that binds to the AR and another that recruits the cereblon-containing E3 ubiquitin ligase complex. This recruitment brings the E3 ligase into proximity with the AR, leading to its polyubiquitination and subsequent degradation by the proteasome. By degrading the AR protein itself, this compound offers a potential research tool to overcome key resistance mechanisms seen with conventional AR antagonists, such as enzalutamide, including AR overexpression, amplification, and certain ligand-binding domain mutations (e.g., T878A and H875Y). Preclinical studies have demonstrated that this compound effectively degrades wild-type AR and various clinically relevant AR mutants, showing superior activity in inhibiting prostate-specific antigen (PSA) synthesis, suppressing prostate cancer cell proliferation, and inducing apoptosis compared to enzalutamide. It has also shown robust tumor growth inhibition in models resistant to enzalutamide and abiraterone. As the first PROTAC protein degrader to enter human clinical trials, this compound has been evaluated in phase I/II studies (NCT03888612) for metastatic castration-resistant prostate cancer (mCRPC), establishing its significant research and clinical translation value. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H43ClFN9O6 B8270050 Bavdegalutamide CAS No. 2222112-77-6

Properties

CAS No.

2222112-77-6

Molecular Formula

C41H43ClFN9O6

Molecular Weight

812.3 g/mol

IUPAC Name

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C41H43ClFN9O6/c42-31-19-28(4-1-25(31)22-44)58-27-5-2-26(3-6-27)45-38(54)33-7-9-36(48-47-33)51-13-11-24(12-14-51)23-49-15-17-50(18-16-49)35-21-30-29(20-32(35)43)40(56)52(41(30)57)34-8-10-37(53)46-39(34)55/h1,4,7,9,19-21,24,26-27,34H,2-3,5-6,8,10-18,23H2,(H,45,54)(H,46,53,55)

InChI Key

CLCTZVRHDOAUGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CN4CCN(CC4)C5=C(C=C6C(=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F)OC8=CC(=C(C=C8)C#N)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to PROTAC Technology for Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer. While conventional therapies focus on inhibiting AR activity, the emergence of drug resistance, often through AR mutations or overexpression, presents a significant clinical challenge. Proteolysis-Targeting Chimera (PROTAC) technology offers a novel therapeutic modality that circumvents the limitations of traditional inhibitors. Instead of merely blocking the target protein, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the selective degradation and removal of the AR protein. This in-depth guide provides a technical overview of the core principles of AR-targeting PROTACs, summarizes key preclinical and clinical data, details essential experimental protocols, and visualizes the underlying biological and experimental processes.

The Androgen Receptor and the Rise of PROTACs

The Central Role of Androgen Receptor Signaling in Prostate Cancer

The Androgen Receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2] Its signaling pathway is pivotal for the normal development and function of the prostate gland.[3] In prostate cancer, the AR signaling axis is a key driver of tumor growth and survival.[3][4] The classical activation pathway involves the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm.[4][5] This binding event triggers a conformational change, dissociation from heat shock proteins, homodimerization, and subsequent translocation into the nucleus.[5] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[4][5]

G Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & HSP Dissociation AR_nucleus AR Dimer AR_active->AR_nucleus Nuclear Translocation ARE ARE (DNA) AR_nucleus->ARE Binds to Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

Limitations of Conventional AR Antagonists

Standard-of-care treatments for prostate cancer, known as androgen deprivation therapy (ADT), aim to suppress this signaling axis.[6] Second-generation antagonists like enzalutamide competitively bind to the AR's ligand-binding domain (LBD), blocking its activity.[2][7] However, prolonged treatment often leads to resistance through mechanisms such as AR gene amplification, overexpression, or point mutations in the LBD that either restore agonist activity or render antagonists ineffective.[3][7] In these scenarios, the AR protein itself, even in a mutated form, continues to drive disease progression, highlighting the need for a therapeutic strategy that eliminates the protein entirely.

PROTACs: A New Paradigm in Targeted Therapy

Proteolysis-Targeting Chimeras (PROTACs) represent an innovative therapeutic strategy that shifts from occupancy-driven inhibition to event-driven protein degradation.[8][9] First conceptualized in 2001, PROTACs are heterobifunctional molecules designed to harness the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[9][10] This approach offers several advantages over traditional inhibitors, including the ability to target "undruggable" proteins, overcome resistance caused by target overexpression or mutation, and act catalytically at sub-stoichiometric concentrations.[8][11][12]

Core Technology: AR-Targeting PROTACs

Mechanism of Action

An AR-targeting PROTAC is a chimeric molecule composed of three key elements: a ligand that binds to the AR (the protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9][13] The PROTAC works by inducing proximity between the AR and the E3 ligase, forming a ternary complex.[9][14] This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the AR protein.[9][14] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another degradation cycle.[9][15]

G Figure 2: Mechanism of Action for an AR-targeting PROTAC PROTAC AR PROTAC AR Androgen Receptor (AR) PROTAC->AR Binds to POI E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Recruits E3 Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary E3->Ternary PolyUb Poly-ubiquitinated AR Ternary->PolyUb Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation AR Degradation (Peptides) Proteasome->Degradation Degrades

Caption: Figure 2: Mechanism of Action for an AR-targeting PROTAC.

Key Components of AR PROTACs
  • AR Ligands (Warheads): The design of AR PROTACs often leverages known AR antagonists. Molecules based on enzalutamide, bicalutamide, and other potent nonsteroidal AR antagonists have been successfully incorporated as "warheads" to ensure specific binding to the AR.[7][9][16] More recent developments include PROTACs that can target specific domains of the AR, such as the N-terminal domain (NTD) or DNA-binding domain (DBD), which may be effective against LBD mutations or splice variants like AR-V7 that lack the LBD.[17]

  • E3 Ligase Ligands: While over 600 E3 ligases exist in human cells, a limited number have been effectively recruited by small-molecule ligands for PROTAC development.[18] For AR PROTACs, the most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2][19] Ligands for CRBN, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs), are frequently used due to their favorable drug-like properties.[9][16] The clinical candidates ARV-110 and ARV-766 both utilize CRBN-recruiting ligands.[9]

  • Linker: The linker is a critical component that connects the AR warhead and the E3 ligase ligand. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, thereby impacting degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[8] Linker optimization is an empirical process, often involving the synthesis of a series of PROTACs with varying linkers to identify the optimal configuration.[20]

Preclinical and Clinical Landscape of AR PROTACs

Several AR-targeting PROTACs have demonstrated robust preclinical efficacy and have advanced into clinical trials, showing promise in treating metastatic castration-resistant prostate cancer (mCRPC).[8][21]

Prominent AR PROTACs in Development
  • ARV-110 (Bavdegalutamide): Developed by Arvinas, ARV-110 was the first AR-targeting PROTAC to enter clinical trials.[9] It is an orally bioavailable molecule that recruits the CRBN E3 ligase.[9] In preclinical models, ARV-110 induced degradation of over 95% of AR and showed anti-tumor activity in both enzalutamide-sensitive and resistant xenograft models.[7][21] Clinical studies have demonstrated an acceptable safety profile and antitumor activity in patients with mCRPC, particularly those with certain AR mutations.[21]

  • ARV-766: Also from Arvinas, ARV-766 is another oral PROTAC AR degrader that targets both wild-type AR and clinically relevant LBD mutations (e.g., L702H, H875Y, T878A) associated with poor prognosis.[22] In a phase 1/2 study, ARV-766 showed promising clinical activity, with 43% of evaluable patients with AR LBD mutations achieving a PSA decline of ≥50%.[22]

  • Other Investigational PROTACs: Numerous other AR PROTACs are in earlier stages of development. For example, ARCC-4, an enzalutamide-based PROTAC recruiting VHL, displayed a DC50 of 5 nM and effectively degraded clinically relevant AR mutants.[7][23] ARD-61, another VHL-recruiting PROTAC, also showed potent degradation and anti-proliferative effects in enzalutamide-resistant models.[24]

Quantitative Efficacy Data of Selected AR PROTACs

The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

PROTAC NameAR Ligand BaseE3 Ligase RecruitedCell LineDC50DmaxCitation(s)
ARV-110 Aryloxy cyclohexaneCRBNVariousNot specified>95%[7][21]
ARCC-4 EnzalutamideVHLVCaP5 nM~98%[7][23]
TD-802 TetramethylcyclobutaneCRBNLNCaP12.5 nM93%[8]
ARD-2585 Novel LigandCRBNVCaP0.04 nM>90%[25]
ARD-2585 Novel LigandCRBNLNCaP0.1 nM>90%[25]
ARD-2051 Novel LigandCRBNLNCaP / VCaP0.6 nM>90%[20]
MTX-23 NTD/DBD LigandVHL22Rv12 µM (AR-FL)Not specified[8][17]
MTX-23 NTD/DBD LigandVHL22Rv10.37 µM (AR-V7)Not specified[17]

Table 1: Summary of in vitro degradation potency for selected AR PROTACs.

Overcoming Drug Resistance

A key advantage of AR PROTACs is their ability to overcome common resistance mechanisms. By inducing degradation, PROTACs can eliminate the AR protein regardless of LBD mutations that confer resistance to antagonists like enzalutamide.[7] For instance, ARCC-4 was shown to effectively decrease levels of the AR-F876L mutant, which causes resistance to enzalutamide, whereas enzalutamide treatment actually increased levels of this mutant protein.[7] PROTACs that target regions outside the LBD, such as MTX-23, can degrade splice variants like AR-V7 that are a major source of resistance.[8][17]

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of AR PROTACs requires a series of well-defined experiments.

G Figure 3: General Experimental Workflow for AR PROTAC Evaluation cluster_iv In Vitro Evaluation cluster_ivv In Vivo Evaluation start PROTAC Synthesis & Characterization in_vitro In Vitro Assays start->in_vitro degradation 1. Degradation Assay (Western Blot) Measure DC50, Dmax in_vitro->degradation proliferation 2. Cell Viability Assay (e.g., CellTiter-Glo) Measure IC50 degradation->proliferation mechanism 3. Mechanistic Assays (Co-IP, Ubiquitination) proliferation->mechanism in_vivo In Vivo Studies mechanism->in_vivo pk Pharmacokinetics (PK) (Oral Bioavailability) in_vivo->pk xenograft Xenograft Efficacy (Tumor Growth Inhibition) pk->xenograft pd Pharmacodynamics (PD) (AR degradation in tumor) xenograft->pd end Clinical Candidate Selection pd->end

Caption: Figure 3: General Experimental Workflow for AR PROTAC Evaluation.

In Vitro AR Degradation Assay (Western Blot)

This is the foundational assay to confirm and quantify target protein degradation.

  • Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.

  • Methodology:

    • Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. A positive control (e.g., a known potent degrader) and a negative control (e.g., the AR antagonist warhead alone) should be included. Incubate for a set time, typically 18-24 hours.[16][24]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against AR overnight at 4°C.[24] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Re-probe the membrane for a loading control (e.g., GAPDH, β-actin).[24] Quantify band intensities using densitometry software. Normalize AR levels to the loading control and then to the vehicle control. Plot the percentage of remaining AR against the log of the PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of AR degradation on the viability and proliferation of cancer cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a PROTAC.

  • Methodology:

    • Cell Seeding: Seed prostate cancer cells in an opaque-walled 96-well plate at an appropriate density.

    • Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

    • Incubation: Incubate the plate for an extended period, typically 5-7 days, to allow for effects on proliferation to manifest.

    • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measurement: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of the PROTAC concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model Study

This protocol assesses the anti-tumor efficacy of an AR PROTAC in a living organism.

  • Objective: To evaluate the ability of a PROTAC to inhibit tumor growth in vivo.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., male nude or NSG mice).

    • Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP xenografts) into the flanks of the mice.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified average volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PROTAC at various doses, positive control like enzalutamide).

    • Dosing: Administer the PROTAC via the intended clinical route (e.g., oral gavage) daily or on another specified schedule.[20]

    • Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.

    • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm AR degradation in tumor tissue). Plot the mean tumor volume over time for each group to assess efficacy.

Challenges and Future Outlook

Despite the significant promise of AR PROTACs, challenges remain. The high molecular weight and complex structures of PROTACs can lead to poor pharmacokinetic properties, such as low solubility and poor oral bioavailability, although orally active candidates like ARV-110 and ARD-2051 demonstrate that these hurdles can be overcome.[13][20] Another area of active research is expanding the repertoire of usable E3 ligases to overcome potential resistance to CRBN- or VHL-based degraders and to tailor PROTACs to specific tissues where certain E3 ligases are more highly expressed.[18] The development of PROTACs that can degrade AR splice variants and mutants remains a key strategy for treating advanced, resistant prostate cancer.[17]

Conclusion

PROTAC technology represents a transformative approach in the fight against prostate cancer. By inducing the degradation of the Androgen Receptor, these novel therapeutics can effectively shut down the primary driver of the disease and overcome the resistance mechanisms that plague conventional inhibitors. The robust preclinical data and encouraging clinical results for compounds like ARV-110 and ARV-766 validate the potential of this modality. As our understanding of PROTAC design principles deepens and new E3 ligases are harnessed, AR-targeting PROTACs are poised to become a cornerstone of therapy for patients with advanced and resistant prostate cancer.

References

Preclinical Evidence for Bavdegalutamide (ARV-110) Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2][3] As a key driver of prostate cancer, AR signaling remains a critical therapeutic target.[1][4] However, the emergence of resistance to standard-of-care AR pathway inhibitors, such as abiraterone and enzalutamide, through mechanisms like AR mutation, amplification, and splicing, presents a significant clinical challenge.[1][5][6] this compound offers a novel mechanism of action by hijacking the ubiquitin-proteasome system to induce the degradation of the AR protein, thereby overcoming the limitations of traditional inhibitors.[1][7] This technical guide summarizes the key preclinical data demonstrating the efficacy of this compound, details the experimental protocols used in these foundational studies, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action: Androgen Receptor Degradation

This compound is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][7] This ternary complex formation facilitates the polyubiquitination of the AR, marking it for subsequent degradation by the proteasome.[1][5] This degradation-based mechanism is distinct from the inhibitory action of conventional antiandrogens and has been shown to be effective against wild-type and a range of clinically relevant mutant forms of the AR.[1][6]

cluster_0 This compound-Induced AR Degradation This compound This compound (ARV-110) Ternary Ternary Complex (AR-Bavdegalutamide-E3) This compound->Ternary AR Androgen Receptor (AR) AR->Ternary E3 Cereblon E3 Ubiquitin Ligase E3->Ternary PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound in inducing AR degradation.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation and Functional Activity of this compound
Cell LineAR StatusEndpointThis compoundEnzalutamideReference
LNCaPWild-type ARDC50 (AR Degradation)~1 nMN/A[5][8]
VCaPWild-type ARDC50 (AR Degradation)~1 nMN/A[5][8]
LNCaP (AR-overexpressing)Wild-type ARIC50 (PSA Synthesis)~10 nM~100 nM[8]
T-REx-293Stably expressed AR mutantsDegradationPotent against most mutantsN/A[8]
MCF-7Endogenous AR and GRSelectivityDegrades AR, not GR (30-300 nM)N/A[8][9]

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; N/A: Not Applicable.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
ModelTreatment and Dose (oral, daily)AR DegradationTumor Growth Inhibition (TGI)ComparisonReference
VCaP Xenograft (castrated mice)0.3 mg/kg70%69%Enzalutamide: 79% TGI[8]
1 mg/kg87%101%[8]
3 mg/kg>90%109%[8]
VCaP Xenograft (non-castrated mice)1 mg/kgNot reported60%Enzalutamide: No effect[8]
3 mg/kgNot reported67%[8]
10 mg/kgNot reported70%[8]
TM00298 PDXNot specifiedSubstantial100%Enzalutamide: 25% TGI[5]
Enzalutamide-resistant VCaP Xenograft3 mg/kg or 10 mg/kgNot reportedRobust TGIEnzalutamide: No effect[5][6]
Abiraterone-resistant modelsNot specifiedNot reportedRobust TGINot specified[1][6]

PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro Cell-Based Assays
  • Cell Lines and Culture: Prostate cancer cell lines LNCaP and VCaP were cultured in appropriate media supplemented with fetal bovine serum. For experiments involving androgen stimulation, cells were cultured in androgen-deprived media before treatment with the synthetic androgen R1881.[5]

  • AR Degradation Assay (Western Blot): Cells were treated with varying concentrations of this compound for a specified duration (e.g., 8 hours).[9] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. AR protein levels were detected using a specific primary antibody, followed by a secondary antibody and chemiluminescent detection. Densitometry was used to quantify AR protein levels relative to a loading control (e.g., GAPDH).

  • PSA Synthesis Inhibition Assay: LNCaP cells overexpressing wild-type AR were stimulated with R1881 in the presence of increasing concentrations of this compound or enzalutamide.[8] After a defined incubation period, the concentration of prostate-specific antigen (PSA) in the culture medium was quantified using a commercially available ELISA kit.

  • Apoptosis Assay: The induction of apoptosis was assessed in prostate cancer cell lines following treatment with this compound or enzalutamide.[8] This was likely performed using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.

  • Protein Selectivity Assay: To assess the selectivity of this compound, VCaP cells were treated with the compound, and whole-cell lysates were analyzed by mass spectrometry to quantify changes in the levels of a large number of proteins.[8][9]

In Vivo Xenograft Studies

cluster_1 In Vivo Xenograft Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Daily Oral Dosing (this compound, Enzalutamide, Vehicle) randomization->treatment monitoring Tumor Volume Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (e.g., 28 days) monitoring->endpoint harvest Tumor & Tissue Harvest endpoint->harvest analysis Pharmacodynamic Analysis (e.g., Western Blot for AR) harvest->analysis

Caption: A representative workflow for in vivo xenograft studies of this compound.

  • Animal Models: Studies utilized immunodeficient mice (e.g., male SCID mice) for the engraftment of human prostate cancer cells. For castration models, mice underwent surgical castration prior to tumor cell implantation.

  • Tumor Implantation and Growth: VCaP or other prostate cancer cells were implanted subcutaneously into the flanks of the mice. Tumors were allowed to grow to a predetermined size before the initiation of treatment.

  • Drug Administration: this compound and enzalutamide were formulated for oral administration and dosed daily.[5] A vehicle control group was included in all studies.

  • Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) using calipers.[5] Tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

  • Pharmacodynamic Assessments: To confirm the mechanism of action in vivo, tumors were harvested at the end of the study (e.g., 16 hours after the last dose) and analyzed by Western blot to determine the extent of AR protein degradation.[5][10] Circulating PSA levels were also measured in some models as a biomarker of AR pathway activity.[5]

  • Resistance Models: Enzalutamide-resistant VCaP xenografts were developed by serially propagating tumors in castrated mice continuously treated with enzalutamide until resistance emerged.[5][10]

Summary and Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in prostate cancer. In vitro, this compound potently and selectively degrades both wild-type and clinically relevant mutant forms of the androgen receptor.[1] This degradation translates to superior functional activity compared to the AR inhibitor enzalutamide in assays measuring PSA synthesis and apoptosis induction.[6][8] In vivo, this compound demonstrates robust, dose-dependent anti-tumor activity in multiple xenograft models, including those resistant to current standards of care like enzalutamide and abiraterone.[1][5][6] The demonstrated ability of this compound to degrade the AR and drive tumor regression in resistant settings highlights the potential of this PROTAC technology to address a significant unmet need in the treatment of advanced prostate cancer. These promising preclinical findings have supported the advancement of this compound into clinical trials for patients with metastatic castration-resistant prostate cancer.[1][11]

References

Bavdegalutamide: A Novel PROTAC Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, largely driven by persistent androgen receptor (AR) signaling. Resistance to current AR-targeted therapies, such as abiraterone and enzalutamide, frequently arises from AR gene amplification, mutations in the ligand-binding domain (LBD), and the expression of AR splice variants. Bavdegalutamide (formerly ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms by inducing the degradation of the AR protein. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, experimental validation, and clinical efficacy and safety profile in patients with mCRPC.

Introduction: The Challenge of Androgen Receptor Signaling in CRPC

Androgen receptor signaling is a critical driver of prostate cancer progression.[1][2][3] While androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer, the disease inevitably progresses to a castration-resistant state where AR signaling is reactivated despite low levels of circulating androgens. Second-generation AR signaling inhibitors, such as abiraterone and enzalutamide, have improved outcomes for patients with mCRPC; however, resistance mechanisms invariably emerge.[1][2][3] These include:

  • AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[4]

  • AR Ligand-Binding Domain (LBD) Mutations: Mutations in the LBD can alter ligand specificity, converting antagonists into agonists.[4]

  • AR Splice Variants (AR-Vs): Truncated AR isoforms that lack the LBD are constitutively active and do not require androgen binding for their function.[4]

These alterations render existing AR-targeted therapies ineffective, highlighting the need for novel therapeutic strategies that can eliminate the AR protein entirely.

This compound: A PROTAC Androgen Receptor Degrader

This compound is a heterobifunctional small molecule that leverages the body's own ubiquitin-proteasome system to selectively target and degrade the AR protein.[4][5][6] It is composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This dual binding induces the formation of a ternary complex between the AR and the E3 ligase, leading to the polyubiquitination of the AR protein and its subsequent degradation by the 26S proteasome.[4] This event-driven mechanism allows a single molecule of this compound to catalytically induce the degradation of multiple AR protein molecules.[1][7]

Mechanism of Action Signaling Pathway

The signaling pathway for this compound-mediated AR degradation is depicted below.

bavdegalutamide_mechanism cluster_cell Cancer Cell This compound This compound Ternary_Complex Ternary Complex (AR-Bavdegalutamide-CRBN) This compound->Ternary_Complex Binds to AR AR Androgen Receptor (AR) AR->Ternary_Complex CRBN_E3 Cereblon (CRBN) E3 Ubiquitin Ligase CRBN_E3->Ternary_Complex Recruited by This compound PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degrades AR

This compound-mediated degradation of the Androgen Receptor.

Preclinical Data

This compound has demonstrated potent and selective degradation of both wild-type and clinically relevant mutant AR proteins in preclinical studies.[1][2][3]

In Vitro Activity

In prostate cancer cell lines, this compound induced robust AR degradation and inhibited cell proliferation at low nanomolar concentrations.[1][2]

Cell LineAR StatusThis compound DC₅₀ (nM)This compound IC₅₀ (nM)Enzalutamide IC₅₀ (nM)Reference
LNCaPT878A mutation~116.2>1000[6][8]
VCaPWild-type (amplified)~11.5 - 20>1000[6][8]

DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% maximal inhibition of proliferation.

This compound was shown to be more potent than enzalutamide in inhibiting the proliferation of VCaP cells.[9] Furthermore, it demonstrated activity against a range of clinically relevant AR LBD mutations.[1]

In Vivo Efficacy

In xenograft models of prostate cancer, orally administered this compound resulted in significant tumor growth inhibition.[1][2] In an AR-expressing patient-derived xenograft model, this compound led to substantial AR degradation and greater tumor growth inhibition compared to enzalutamide.[1][3] Importantly, robust tumor growth inhibition was also observed in enzalutamide- and abiraterone-resistant prostate cancer animal models.[1][3][5]

Xenograft ModelTreatmentTumor Growth Inhibition (%)Reference
VCaPThis compound (10 mg/kg)>100 (regression)[10]
Enzalutamide-resistant VCaPThis compound (10 mg/kg)Significant inhibition[9][10]

Clinical Development: The ARDENT Trial

This compound was the first PROTAC protein degrader to enter human clinical trials for patients with mCRPC (NCT03888612).[1][3][5] The Phase 1/2 ARDENT trial was designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound.[11][12]

Study Design

The Phase 1 dose-escalation portion of the trial enrolled heavily pretreated patients with mCRPC who had received a median of 5 prior lines of therapy.[9] The recommended Phase 2 dose (RP2D) was identified as 420 mg orally once daily.[9][12]

The Phase 2 expansion phase enrolled patients into subgroups based on their AR mutation status and prior treatment history.[4][7]

ardent_trial_design cluster_trial ARDENT Phase 2 Trial Design cluster_stratification Patient Stratification Population mCRPC patients progressed on novel hormonal agents Subgroup1 AR T878X/H875Y mutations Population->Subgroup1 Subgroup2 Wild-type AR or other AR alterations Population->Subgroup2 Subgroup3 AR L702H or AR-V7 Population->Subgroup3 Subgroup4 Biomarker Agnostic ('Less Pretreated') Population->Subgroup4 Treatment This compound 420 mg QD Subgroup1->Treatment Subgroup2->Treatment Subgroup3->Treatment Subgroup4->Treatment Endpoints Primary Endpoints: - PSA50 Response Rate - RECIST Response Rate - Radiographic Progression-Free Survival (rPFS) Treatment->Endpoints

Patient stratification in the Phase 2 ARDENT trial.
Clinical Efficacy

This compound demonstrated promising anti-tumor activity, particularly in patients with specific AR mutations.

Patient Subgroup (n)PSA50 Response Rate (%)Confirmed RECIST Partial ResponseMedian rPFS (months)Reference
AR T878X/H875Y mutations (28)462 of 7 evaluable patients11.1 (without co-occurring L702H)[11][13][14]
Wild-type AR or other alterations (44)111 confirmed, 3 unconfirmedNot Reported[4][12]
AR L702H or AR-V7 (25)4Not ReportedNot Reported[12]
"Less Pretreated" (27)22Not ReportedNot Reported[15]

PSA50: ≥50% reduction in prostate-specific antigen from baseline. RECIST: Response Evaluation Criteria in Solid Tumors. rPFS: radiographic Progression-Free Survival.

These results suggest that patients with tumors harboring AR T878X/H875Y mutations are particularly sensitive to this compound.[9][11][16] The presence of the AR L702H mutation appeared to diminish the efficacy of this compound.[13][17]

Safety and Tolerability

This compound was generally well-tolerated at the 420 mg once-daily dose.[9] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2, and there were no Grade 4 or higher TRAEs reported.[16][13][17] Dose reductions and discontinuations due to TRAEs were infrequent.[18]

Experimental Protocols

AR Degradation Assay (Western Blot)

This protocol describes a general method for assessing AR protein degradation in prostate cancer cell lines following treatment with this compound.

  • Cell Culture: LNCaP or VCaP cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM, respectively) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the treatment for a specified period (e.g., 24 hours).

  • Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Cell Proliferation Assay

This protocol outlines a method to determine the effect of this compound on the proliferation of prostate cancer cells.

  • Cell Seeding: VCaP cells are seeded in 96-well plates at a density of 20,000 cells per well in 150 µL of phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.[9] The plates are incubated at 37°C for 3 days.[9]

  • Treatment: Cells are treated with 50 µL of a 4x concentrated solution of this compound or a control compound (e.g., enzalutamide) to achieve the desired final concentrations in the presence of 0.1 nmol/L R1881 (a synthetic androgen).[9]

  • Incubation: The treated cells are incubated at 37°C for 4 days.[9]

  • Viability Measurement: After the incubation period, CellTiter-Glo® reagent is added to each well.[9] The plates are shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature.[9]

  • Data Acquisition: Luminescence is measured using a plate reader. The IC₅₀ values are calculated from the dose-response curves.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Animal Model: Male immunodeficient mice (e.g., CB17/SCID) are used.

  • Cell Implantation: VCaP or LNCaP cells are suspended in a solution of media and Matrigel and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Initiation: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 3 mg/kg or 10 mg/kg) daily for a defined period (e.g., 28 days).[9][10] The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess AR protein levels by Western blot to confirm target engagement.

xenograft_workflow cluster_workflow In Vivo Xenograft Workflow Cell_Implantation Subcutaneous implantation of prostate cancer cells (e.g., VCaP) into immunodeficient mice Tumor_Growth Monitoring of tumor growth until a specified volume is reached Cell_Implantation->Tumor_Growth Randomization Randomization of mice into treatment and control groups Tumor_Growth->Randomization Treatment Daily oral administration of This compound or vehicle Randomization->Treatment Monitoring Continued monitoring of tumor volume and body weight Treatment->Monitoring Endpoint Endpoint analysis: - Tumor growth inhibition - Pharmacodynamic assessment (e.g., AR levels in tumors) Monitoring->Endpoint

Workflow for an in vivo xenograft study of this compound.

Future Directions and Conclusion

This compound represents a promising novel therapeutic strategy for patients with mCRPC, particularly for those whose tumors harbor specific AR mutations that confer resistance to current therapies. The clinical data from the ARDENT trial have provided strong proof-of-concept for the utility of PROTAC-mediated AR degradation in this patient population.

Future research will likely focus on:

  • Pivotal Trials: Initiating a pivotal trial for this compound in a molecularly defined patient population (e.g., those with AR T878X/H875Y mutations) to support regulatory approval.

  • Combination Therapies: Exploring the combination of this compound with other agents, such as abiraterone, to potentially enhance its anti-tumor activity and overcome resistance.[19]

  • Earlier Lines of Therapy: Investigating the efficacy of this compound in less heavily pretreated patients with mCRPC and potentially in earlier stages of prostate cancer.[4]

  • Next-Generation AR Degraders: The development of second-generation AR PROTAC degraders, such as ARV-766, which may have an improved degradation profile against a broader range of AR mutations, including L702H.[17]

References

A Deep Dive into the Androgen Receptor Selectivity of Bavdegalutamide (ARV-110)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bavdegalutamide, also known as ARV-110, represents a paradigm shift in androgen receptor (AR) targeted therapy for prostate cancer. As a PROteolysis TArgeting Chimera (PROTAC), it does not merely inhibit the AR but orchestrates its complete destruction. This unique mechanism of action hinges on its ability to selectively target the AR for degradation, a critical attribute for maximizing therapeutic efficacy while minimizing off-target effects. This technical guide provides a comprehensive investigation into the selectivity of this compound for the androgen receptor, detailing the underlying molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

The PROTAC Mechanism: Hijacking the Cellular Machinery

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker.[1][2][3] One end is a ligand that specifically binds to the androgen receptor, while the other end binds to an E3 ubiquitin ligase, specifically cereblon (CRBN).[2][4][5][6][7] This dual binding brings the AR into close proximity with the E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to tag the AR with a chain of ubiquitin molecules. The cell's proteasome then recognizes this polyubiquitin tag as a signal for destruction, leading to the degradation of the entire AR protein.[1][2] This catalytic process, where a single this compound molecule can trigger the degradation of multiple AR proteins, distinguishes it from traditional inhibitors that require sustained occupancy of the target's active site.[2]

Bavdegalutamide_MOA cluster_0 Cellular Environment AR Androgen Receptor (AR) Target Protein This compound This compound (PROTAC) AR->this compound 1. Binding Proteasome Proteasome AR->Proteasome 3. Recognition Ub Ubiquitin (Ub) This compound->Ub 2. Ubiquitination E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->this compound Ub->AR Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR 4. Degradation

Caption: Mechanism of Action of this compound as an AR PROTAC degrader.

Quantitative Assessment of Selectivity and Potency

The efficacy and safety of this compound are rooted in its high potency and selectivity for the androgen receptor. This has been quantified through various in vitro assays.

Binding Affinity and Degradation Potency

This compound demonstrates a high binding affinity for the androgen receptor, reported to be approximately five times higher than that of the established AR antagonist, enzalutamide.[2] This strong binding is a prerequisite for its degradation activity. The potency of degradation is measured by the half-maximal degradation concentration (DC50), the concentration of the drug required to degrade 50% of the target protein. This compound robustly degrades AR in various prostate cancer cell lines with nanomolar potency.[4][5]

ParameterCell LineValueReference
Binding Affinity -~5x higher than enzalutamide[2]
DC50 LNCaP, VCaP~1 nM[2][8]
DC50 General< 1 nM[9][10]
Max Degradation (Dmax) LNCaP, VCaP>95%[2]
In Vivo Degradation Mouse Xenograft>90% (at 1 mg/kg)[1][8][10]
Selectivity Profile

A crucial aspect of a targeted therapy is its selectivity for the intended target over other structurally similar proteins. The androgen receptor is part of the nuclear hormone receptor family, which includes the glucocorticoid receptor (GR). To assess selectivity, studies have investigated this compound's effect on GR.

Target ProteinCell LineResultConclusionReference
Androgen Receptor (AR) MCF-7DegradedTarget engaged[2]
Glucocorticoid Receptor (GR) MCF-7Not DegradedSelective against GR[2]

Furthermore, whole-cell lysate proteomic studies have confirmed the high selectivity of this compound for the androgen receptor in VCaP cells.[1] These studies show that at concentrations effective for AR degradation, the levels of other cellular proteins remain largely unchanged, underscoring the specific nature of the drug's action.

Experimental Protocols for Selectivity Determination

The quantitative data presented above are the result of a series of well-defined experimental procedures designed to probe the interaction between this compound and its cellular targets.

AR Binding Assay

To determine the relative binding affinity, a competitive binding assay is typically employed. This involves incubating a source of AR protein (e.g., cell lysate or purified protein) with a radiolabeled or fluorescently tagged AR ligand. Unlabeled this compound is then added at increasing concentrations to compete for binding with the labeled ligand. The concentration of this compound that displaces 50% of the labeled ligand (IC50) is determined, providing a measure of its binding affinity relative to other compounds like enzalutamide.

AR Degradation Assays (Western Blotting)

The most direct method to quantify protein degradation is Western blotting.

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured under standard conditions. The cells are then treated with varying concentrations of this compound (or a vehicle control like DMSO) for a specified duration (e.g., 4, 8, or 24 hours).

  • Cell Lysis: After treatment, the cells are washed and lysed to release total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

  • Detection: A chemiluminescent substrate is applied, and the resulting signal, which is proportional to the amount of AR protein, is captured. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize the data.

  • Analysis: The intensity of the AR bands is quantified and normalized to the loading control. The percentage of remaining AR relative to the vehicle-treated control is plotted against the drug concentration to determine the DC50 value.

Western_Blot_Workflow A 1. Treat Cells (e.g., VCaP) with This compound B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE (Separate Proteins) B->C D 4. Transfer to Membrane C->D E 5. Probe with Anti-AR Antibody D->E F 6. Detect & Quantify AR Protein Levels E->F G 7. Calculate DC50 F->G

Caption: Experimental workflow for determining AR degradation via Western Blot.
Proteomic Screen

To assess selectivity on a global scale, unbiased proteomic approaches are used.

  • Cell Treatment: VCaP cells are treated with this compound or a vehicle control.

  • Lysis and Digestion: Cells are lysed, and the proteins are extracted and digested into smaller peptides, typically using trypsin.

  • Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to identify and quantify thousands of proteins across the different treatment groups. By comparing the protein abundance in this compound-treated cells to control cells, researchers can identify which proteins are significantly downregulated. High selectivity is demonstrated if only the AR and its known downstream targets are significantly reduced, while the vast majority of other proteins remain unaffected.

Functional Assays

The functional consequences of AR degradation are evaluated to confirm that the observed protein loss translates to a biological effect.

  • PSA Suppression Assay: Since the gene for prostate-specific antigen (PSA) is a direct transcriptional target of AR, measuring PSA levels serves as a functional readout of AR activity. This is typically done by collecting the cell culture medium or cell lysates and quantifying PSA levels using an ELISA kit.

  • Cell Proliferation and Apoptosis Assays: To determine the effect on cancer cell viability, proliferation assays (e.g., measuring ATP levels with CellTiter-Glo®) and apoptosis assays (e.g., measuring caspase-3/7 activity) are performed on prostate cancer cells following treatment with this compound.[2][4][5]

Selectivity_Logic Bav This compound AR Androgen Receptor (AR) Bav->AR High Affinity Binding GR Glucocorticoid Receptor (GR) Bav->GR Negligible Binding Other Other Cellular Proteins Bav->Other Negligible Binding Deg Degradation AR->Deg NoDeg No Degradation GR->NoDeg Other->NoDeg

Caption: Logical diagram illustrating the target selectivity of this compound.

Conclusion and Clinical Implications

The extensive preclinical evaluation of this compound confirms its status as a potent and highly selective degrader of the androgen receptor.[1] Through a combination of high binding affinity and specific recruitment of the cereblon E3 ligase, it efficiently eliminates AR protein in prostate cancer cells. Quantitative proteomics and targeted assays demonstrate a clean selectivity profile, with minimal impact on other cellular proteins, including the closely related glucocorticoid receptor.[2]

This high degree of selectivity is paramount to its clinical potential. It allows for potent degradation of both wild-type AR and clinically relevant mutant forms that drive resistance to conventional therapies like enzalutamide.[4][5][11] The ability to specifically eradicate the driver of prostate cancer progression while sparing other essential proteins underpins the promising efficacy and manageable safety profile observed in clinical trials.[11][12][13] Therefore, the selective targeting of the androgen receptor is the core attribute that establishes this compound as a significant advancement in the treatment of metastatic castration-resistant prostate cancer.

References

Methodological & Application

Application Notes: In Vitro Assessment of Bavdegalutamide (ARV-110) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Bavdegalutamide, also known as ARV-110, is a potent and selective PROteolysis TArgeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation.[1][2][3] AR signaling is a critical driver of prostate cancer progression.[4][5] While therapies targeting this pathway are initially effective, resistance often develops through mechanisms such as AR mutation, amplification, or the expression of splice variants.[1][5][6] this compound offers an alternative mechanism of action to traditional inhibitors by hijacking the cell's own ubiquitin-proteasome system to specifically eliminate the AR protein, including clinically relevant mutants.[1][7][8]

This heterobifunctional molecule consists of a ligand that binds to the AR and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][8][9] This proximity induces the polyubiquitination of the AR, marking it for degradation by the 26S proteasome.[10][11][12] This degradation-based approach has shown higher activity in preclinical models compared to AR antagonists like enzalutamide, particularly in contexts of AR overexpression or mutation.[1][7]

These application notes provide detailed protocols for the in vitro assessment of this compound's activity, focusing on its primary mechanism of AR degradation and its downstream functional consequences in prostate cancer cell lines.

Mechanism of Action: PROTAC-Mediated Degradation

This compound forms a ternary complex between the Androgen Receptor (POI - Protein of Interest) and the E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin (Ub) from the E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome. The this compound molecule is subsequently released to engage in another degradation cycle, acting in a catalytic manner.[10][11][13]

Bavdegalutamide_MOA AR Androgen Receptor (AR) Ternary AR-Bavdegalutamide-E3 Ternary Complex AR->Ternary Binds Bav This compound E3 E3 Ligase (Cereblon) E3->Ternary Recruits Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Proteasome->Bav Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for this compound.

Quantitative In Vitro Activity

The activity of this compound has been quantified across various prostate cancer cell lines. Key metrics include the half-maximal degradation concentration (DC₅₀), which measures the potency of AR degradation, and the half-maximal inhibitory concentration (IC₅₀), which measures the inhibition of cell proliferation or downstream signaling.

Cell LineAssay TypeMetricValue (nM)Reference
VCaPAR DegradationDC₅₀~1[7][8][14]
LNCaPAR DegradationDC₅₀~1[7][8]
LNCaP (AR-overexpressing)PSA Synthesis InhibitionIC₅₀10[7]
VCaPCell ProliferationIC₅₀0.86 µM (860 nM)[15]
22Rv1Cell ProliferationIC₅₀14.85 µM (14850 nM)[15]

Note: Potency can vary based on experimental conditions, including treatment duration and cell passage number.

Experimental Protocols

The following protocols provide a framework for assessing this compound's in vitro activity. An overarching experimental workflow is depicted below.

Experimental_Workflow cluster_assays Endpoint Analysis Start Start: Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) Seed Seed Cells into Multi-well Plates Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (e.g., 4-24 hours) Treat->Incubate Endpoint Select Endpoint Assay Incubate->Endpoint Assay1 Protocol 1: AR Degradation (Western Blot) Endpoint->Assay1 Protein Assay2 Protocol 2: Cell Viability (e.g., CellTiter-Glo®) Endpoint->Assay2 Viability Assay3 Protocol 3: AR Transcriptional Activity (PSA Expression) Endpoint->Assay3 Gene Exp. Data Data Acquisition & Analysis (DC₅₀/IC₅₀) Assay1->Data Assay2->Data Assay3->Data End End Data->End

Caption: General workflow for in vitro this compound assessment.
Protocol 1: AR Protein Degradation by Western Blot

This protocol quantifies the reduction in AR protein levels following treatment with this compound.

1. Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: Anti-AR, Anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE equipment and consumables

2. Procedure:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a DMSO vehicle control.

  • Incubation: Aspirate the medium from the cells and add the this compound-containing medium. Incubate for a specified period (e.g., 4, 8, or 24 hours). A 4-hour timepoint is sufficient to observe significant degradation.[7]

  • Cell Lysis: Aspirate medium, wash cells twice with cold PBS, and add 100-150 µL of cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

  • Detection: Image the blot using a chemiluminescence detection system. Re-probe the membrane with a loading control antibody (e.g., β-actin).

  • Analysis: Quantify band intensities using image analysis software. Normalize AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle control for each concentration and determine the DC₅₀ value using non-linear regression.

Protocol 2: Cell Viability Assessment

This protocol measures the effect of AR degradation on the proliferation and viability of prostate cancer cells.

1. Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

2. Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a "no cells" background control.

  • Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72-120 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure luminescence using a plate reader.

  • Analysis: Subtract the average background luminescence from all sample readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of this compound concentration and calculate the IC₅₀ value using a non-linear regression model.

Protocol 3: AR Transcriptional Activity (PSA Expression)

This protocol assesses the functional consequence of AR degradation by measuring the expression of a key AR target gene, Prostate-Specific Antigen (PSA, gene name KLK3). This can be done via RT-qPCR for mRNA levels or ELISA for secreted protein levels.

1. Materials (RT-qPCR Method):

  • Materials from Protocol 1 (Steps 1-3)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for KLK3 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

2. Procedure (RT-qPCR Method):

  • Cell Treatment: Follow steps 1-3 from Protocol 1, treating cells in 6-well plates for 24-48 hours.

  • RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) for all samples.

  • qPCR: Set up qPCR reactions using primers for KLK3 and the housekeeping gene. Run the reactions on a qPCR instrument.

  • Analysis: Calculate the change in KLK3 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control. Plot the percentage of inhibition against drug concentration to determine the IC₅₀ for transcriptional repression.

References

Application Notes and Protocols for Measuring Androgen Receptor (AR) Degradation by ARV-110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to measure the degradation of the Androgen Receptor (AR) mediated by the PROTAC® (Proteolysis Targeting Chimera) molecule, ARV-110 (Bavdegalutamide). ARV-110 is a first-in-class, orally bioavailable AR degrader developed for the treatment of prostate cancer. It functions by recruiting the cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.

This document outlines the principles behind the key assays, provides step-by-step protocols for their implementation, presents quantitative data for expected results, and includes diagrams to visualize the underlying biological pathways and experimental workflows.

Mechanism of Action of ARV-110

ARV-110 is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the CRBN E3 ubiquitin ligase, connected by a linker. This tripartite complex formation brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, thereby eliminating the receptor protein from the cell. This mechanism of action is distinct from traditional AR inhibitors that only block its function.

Mechanism of Action of ARV-110 cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation ARV-110 ARV-110 AR Androgen Receptor (AR) ARV-110->AR Binds to AR CRBN_E3_Ligase Cereblon (CRBN) E3 Ligase ARV-110->CRBN_E3_Ligase Recruits E3 Ligase Poly-Ub_AR Poly-ubiquitinated AR AR->Poly-Ub_AR Becomes Ub Ubiquitin CRBN_E3_Ligase->Ub Transfers Ub->AR Tags AR Proteasome 26S Proteasome Poly-Ub_AR->Proteasome Recognized by Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades into

Figure 1: Mechanism of ARV-110-mediated AR degradation.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of ARV-110 in preclinical models.

Table 1: In Vitro Degradation of Androgen Receptor by ARV-110

Cell LineAR StatusDC50 (nM)Dmax (%)Reference(s)
VCaPWild-type, Amplified~1>95
LNCaPT878A mutant<1>95
22Rv1AR-V7 splice variantLess effective-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Functional Effects of ARV-110 in Prostate Cancer Cell Lines

AssayCell LineIC50 (nM)EffectReference(s)
Cell ProliferationVCaP~1Inhibition of proliferation
PSA ExpressionLNCaP, VCaPLow nMSuppression
ApoptosisVCaPLow nMInduction

IC50: Half-maximal inhibitory concentration. PSA: Prostate-Specific Antigen.

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to measure AR degradation by ARV-110.

Western Blot for AR Degradation

This protocol describes the detection and quantification of AR protein levels in prostate cancer cell lines following treatment with ARV-110.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • ARV-110 (this compound)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR (e.g., rabbit anti-AR)

  • Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control.

Western Blot Workflow for AR Degradation Start Start Cell_Seeding Seed Prostate Cancer Cells Start->Cell_Seeding Treatment Treat with ARV-110 Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (AR & Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image and Analyze Data Detection->Analysis End End Analysis->End

Figure 2: Western Blot workflow for assessing AR degradation.
ELISA for Prostate-Specific Antigen (PSA) Secretion

This protocol measures the level of secreted PSA, a downstream target of AR signaling, in the cell culture supernatant. A decrease in PSA levels indicates inhibition of AR function, which can be a consequence of AR degradation.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with charcoal-stripped FBS

  • ARV-110

  • DMSO (vehicle control)

  • Human PSA ELISA Kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in medium containing charcoal-stripped FBS.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of ARV-110 or DMSO.

  • Supernatant Collection: After 48-72 hours of treatment, carefully collect the cell culture supernatant.

  • ELISA: Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop color.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of PSA in each sample using the standard curve.

AR-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the AR. Degradation of AR by ARV-110 will lead to a decrease in the expression of a reporter gene (luciferase) that is under the control of an androgen response element (ARE).

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, or AR-negative cells like PC-3 or DU145 for co-transfection)

  • AR expression vector (if using AR-negative cells)

  • ARE-luciferase reporter vector

  • Transfection reagent

  • ARV-110

  • Dihydrotestosterone (DHT) or other androgen agonist

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter vector and, if necessary, the AR expression vector using a suitable transfection reagent. A control vector (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with ARV-110 for a specified period (e.g., 16-24 hours).

  • Androgen Stimulation: Stimulate the cells with an AR agonist like DHT (e.g., 10 nM) for the final 16-24 hours of the experiment.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in ARV-110-treated cells compared to control cells indicates AR degradation and subsequent loss of transcriptional activity.

AR Signaling Pathway and ARV-110 Intervention cluster_0 Normal AR Signaling cluster_1 ARV-110 Action Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus Translocation AR_Degradation AR Degradation AR->AR_Degradation Leads to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Drives ARV-110 ARV-110 ARV-110->AR Targets Blocked_Signaling Blocked Gene Expression AR_Degradation->Blocked_Signaling Results in

Figure 3: Androgen Receptor signaling and the effect of ARV-110.
Immunofluorescence for AR Localization and Expression

This protocol allows for the visualization of AR protein within cells, providing information on its expression level and subcellular localization.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP) grown on coverslips

  • ARV-110

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against AR

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with ARV-110 as described in the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Antibody Staining: Incubate with the primary AR antibody, followed by the fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. A reduction in the AR-specific fluorescence signal in ARV-110-treated cells compared to controls indicates AR degradation.

These protocols provide a robust framework for assessing the efficacy of ARV-110 in degrading the Androgen Receptor in a cell-based setting. For optimal results, it is recommended to titrate antibody concentrations and incubation times for each specific cell line and experimental setup.

Application Notes and Protocols for In Vivo Studies of Bavdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of Bavdegalutamide (ARV-110), a potent and selective PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader. This document outlines the mechanism of action, key preclinical findings, and detailed protocols for utilizing animal models to study the efficacy and pharmacodynamics of this compound.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to induce the degradation of the androgen receptor, a key driver of prostate cancer.[1][2][3][4][5][6][7][8][9] Unlike traditional AR inhibitors that block the receptor's function, this compound recruits the E3 ubiquitin ligase cereblon to tag the AR for proteasomal degradation, thereby eliminating the receptor protein.[1][3][5][6][7][8][9] This mechanism of action has shown promise in overcoming resistance to standard-of-care anti-androgen therapies.[1][3][4][5][7][9] Preclinical studies have demonstrated its ability to degrade both wild-type and clinically relevant mutant forms of AR.[1][3][4][5][7][9]

Mechanism of Action: PROTAC-Mediated AR Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2] The molecule consists of two key moieties connected by a linker: one end binds to the androgen receptor, and the other binds to the E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[10] This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins.[3][5]

PROTAC_Mechanism cluster_0 Cellular Environment This compound This compound (ARV-110) Ternary_Complex Ternary Complex (AR-Bavdegalutamide-E3) This compound->Ternary_Complex AR Androgen Receptor (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->this compound Recycled Ubiquitinated_AR Ubiquitinated AR Ternary_Complex->Ubiquitinated_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_AR->Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Mechanism of Action of this compound.

In Vivo Animal Models

The in vivo efficacy of this compound has been evaluated in various prostate cancer xenograft models, including those resistant to current therapies.

Cell Line-Derived Xenograft (CDX) Models
  • VCaP Xenografts: This model is widely used as it expresses high levels of wild-type AR. Studies have shown significant tumor growth inhibition and AR degradation in both castrated and intact mice bearing VCaP xenografts treated with this compound.[5][11]

  • Enzalutamide-Resistant VCaP Xenografts: To model clinical resistance, enzalutamide-resistant VCaP xenografts have been developed. This compound has demonstrated robust anti-tumor activity in these models, highlighting its potential to treat resistant disease.[3][5][12][13][14]

Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, provide a more clinically relevant setting. This compound has shown significant tumor growth inhibition and AR degradation in AR-expressing PDX models.[4][15][16][17]

Summary of Preclinical In Vivo Data

The following tables summarize the key quantitative data from preclinical studies of this compound in various animal models.

Table 1: Tumor Growth Inhibition (TGI) in Xenograft Models

Animal ModelTreatment GroupDose and ScheduleTGI (%)Citation
Castrated VCaP XenograftThis compound3 mg/kg, PO, QDNot specified, significant[11]
Enzalutamide20 mg/kg, PO, QDLess than this compound[11]
Intact VCaP XenograftThis compound10 mg/kg, PO, QD~100%[5]
Enzalutamide20 mg/kg, PO, QD~25%[5]
Enzalutamide-Resistant VCaPThis compound3 mg/kg, PO, QD70%[16]
This compound10 mg/kg, PO, QD60%[16]
AR-Expressing PDX (TM00298)This compoundNot specified100%[5][15]
EnzalutamideNot specified25%[5][15]

Table 2: Androgen Receptor (AR) Degradation in Xenograft Models

Animal ModelTreatment GroupDose and ScheduleAR Degradation (%)Citation
Castrated VCaP XenograftThis compound0.3 mg/kg, PO, QD x 3 days70%[5]
This compound1 mg/kg, PO, QD x 3 days87%[5]
This compound3 mg/kg, PO, QD x 3 days90%[5]
Mouse Xenograft (unspecified)This compound1 mg/kg, PO, QD>90%[17]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound.

VCaP Xenograft Model Protocol

VCaP_Xenograft_Workflow cluster_workflow Experimental Workflow A Cell Culture: VCaP cells maintained in appropriate media. B Tumor Implantation: Subcutaneous injection of VCaP cells into male immunodeficient mice. A->B C Tumor Growth Monitoring: Measure tumor volume twice weekly. B->C D Treatment Initiation: Randomize mice into treatment groups when tumors reach ~150-200 mm³. C->D F Endpoint Analysis: Collect tumors for pharmacodynamic analysis (e.g., Western blot for AR). C->F At study termination E Drug Administration: Administer this compound (e.g., 3-10 mg/kg) or vehicle by oral gavage daily. D->E E->C Continue Monitoring G Data Analysis: Calculate Tumor Growth Inhibition (TGI). F->G AR_Signaling_Pathway cluster_pathway Androgen Receptor Signaling cluster_nucleus Androgen Androgen (e.g., Testosterone) AR_cytoplasm Androgen Receptor (AR) (inactive, in cytoplasm) Androgen->AR_cytoplasm AR_active Activated AR Dimer AR_cytoplasm->AR_active Dimerization & Nuclear Translocation Degradation AR Degradation AR_cytoplasm->Degradation HSP Heat Shock Proteins HSP->AR_cytoplasm Stabilizes ARE Androgen Response Element (on DNA) AR_active->ARE Nucleus Nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth This compound This compound This compound->AR_cytoplasm Targets for Degradation

References

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor (AR) Levels Following Bavdegalutamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of Androgen Receptor (AR) degradation upon treatment with Bavdegalutamide (ARV-110), a potent and selective Proteolysis Targeting Chimera (PROTAC) AR degrader. The protocols outlined below are essential for researchers in oncology and drug development focusing on therapies for prostate cancer.

Introduction

This compound is an orally bioavailable PROTAC designed to selectively target the Androgen Receptor for degradation.[1][2] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. Western blotting is a fundamental technique to quantify the degradation of AR in cancer cell lines and xenograft models treated with this compound, thereby assessing its efficacy.

Mechanism of Action: this compound-Mediated AR Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex between the AR protein and the E3 ligase, prompting the ubiquitination of AR. The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.

Bavdegalutamide_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase (Cereblon) This compound->E3_Ligase Recruits E3 Ligase Proteasome 26S Proteasome AR->Proteasome Degradation Ternary_Complex AR - this compound - E3 Ligase Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ternary_Complex->AR Ubiquitination

This compound's mechanism of action.

Quantitative Data on AR Degradation

This compound induces potent and robust degradation of the Androgen Receptor in various prostate cancer cell lines. The half-maximal degradation concentration (DC50) is in the low nanomolar range, indicating high potency.

Cell LineAR StatusThis compound ConcentrationAR Degradation (%)Reference
LNCaPAR+~1 nM~50% (DC50)[4][5]
VCaPAR+~1 nM~50% (DC50)[4][5]
LNCaPAR+≥ 10 nM>95%[3]
VCaPAR+≥ 10 nM>95%[3]
22Rv1AR+Dose-dependentNot specified[3]
MDA PCa 2BAR+Dose-dependentNot specified
In Vivo ModelTreatmentAR Degradation (%)Reference
VCaP Xenograft1 mg/kg PO QD>90%[6][7]

Experimental Protocols

A detailed protocol for Western blot analysis to determine AR protein levels following this compound treatment is provided below.

Western_Blot_Workflow start Start: Prostate Cancer Cell Culture treatment Treat with this compound (Dose-response and time-course) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, e.g., CST #5153) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated anti-rabbit) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantify AR Degradation analysis->end

Western blot experimental workflow.
Cell Culture and Treatment

  • Cell Lines: LNCaP, VCaP, or other relevant prostate cancer cell lines.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute in culture media to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).

  • Treatment: Replace the culture medium with media containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

Cell Lysis and Protein Extraction
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal loading of protein in each lane of the gel.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Androgen Receptor (e.g., Cell Signaling Technology, #5153, Rabbit mAb) diluted in the blocking buffer (a starting dilution of 1:2000 is recommended).[8][9] The incubation should be performed overnight at 4°C with gentle agitation.[9][10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 5-10 minutes each with TBST.

Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR band intensity to a loading control (e.g., β-actin or GAPDH) to correct for loading differences. The percentage of AR degradation can be calculated relative to the vehicle-treated control.

Logical Relationship of PROTAC Technology

PROTAC_Logic cluster_Components Core Components cluster_Process Biological Process cluster_Outcome Therapeutic Outcome Target_Protein Target Protein of Interest (e.g., Androgen Receptor) PROTAC PROTAC Molecule (this compound) Target_Protein->PROTAC E3_Ligase_Binder E3 Ligase Ligand (e.g., for Cereblon) E3_Ligase_Binder->PROTAC Linker Linker Linker->PROTAC Ternary_Complex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Induces Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation Results in Outcome Elimination of Target Protein and Downstream Signaling Degradation->Outcome

Logical relationship of PROTAC technology.

Troubleshooting

  • Weak or No AR Signal:

    • Increase the amount of protein loaded.

    • Optimize the primary antibody concentration (try a lower dilution).

    • Ensure the transfer was efficient.

  • High Background:

    • Increase the duration and/or number of washing steps.

    • Ensure the blocking step was sufficient (increase duration or try a different blocking agent).

    • Decrease the primary and/or secondary antibody concentration.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Ensure the lysis buffer contains adequate protease inhibitors.

    • Optimize the antibody dilutions.

By following these detailed application notes and protocols, researchers can effectively and accurately analyze the degradation of the Androgen Receptor induced by this compound, contributing to the advancement of novel prostate cancer therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Bavdegalutamide (ARV-110), a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of the Androgen Receptor (AR). This compound is a promising therapeutic agent for the treatment of prostate cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] This document outlines the synthetic strategy, experimental protocols for key transformations, and the mechanism of action of this compound.

Introduction to this compound

This compound is a heterobifunctional molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to the Androgen Receptor, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][5][6][7][8][9][12][13][14][15][16][17][18][21][22] This targeted protein degradation approach offers a distinct mechanism of action compared to traditional AR inhibitors and has the potential to overcome resistance mechanisms observed with current therapies.[1][2][6][11][14][16]

The structure of this compound consists of three key components:

  • An Androgen Receptor (AR) ligand that provides specificity for the target protein.

  • A Cereblon (CRBN) E3 ligase ligand , a derivative of pomalidomide, which engages the ubiquitin-proteasome system.

  • A linker that connects the AR ligand and the E3 ligase ligand, optimizing the formation of a stable ternary complex.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks followed by their sequential coupling. The general synthetic workflow can be summarized as follows:

  • Synthesis of the Androgen Receptor Ligand: Preparation of the substituted phenoxy-cyclohexylamine moiety that binds to the ligand-binding domain of the Androgen Receptor.

  • Synthesis of the Linker Core: Construction of the pyridazine-piperidine core structure.

  • Synthesis of the E3 Ligase Ligand-Linker Fragment: Preparation of the pomalidomide derivative functionalized with a piperazine-methyl-piperidine linker arm.

  • Final Assembly: Coupling of the AR ligand, the linker core, and the E3 ligase ligand-linker fragment to yield the final this compound molecule.

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Molecular Formula C41H43ClFN9O6[19]
Molecular Weight 812.29 g/mol [4]
Purity (HPLC) >98%[10]
DC50 (AR degradation) < 1 nM[4]
Oral Bioavailability (Rat) 23.8%[11]
Oral Bioavailability (Mouse) 37.9%[11]
Analytical Data for this compound
Analytical TechniqueDataReference
1H NMR Consistent with structure[10]
Mass Spectrometry (m/z) [M+H]+ = 812.3[4]
HPLC Purity confirmed[10]

Experimental Protocols

The following protocols are based on synthetic schemes and procedures described in the scientific literature and patent documents.

Protocol 1: Synthesis of the Androgen Receptor Ligand Intermediate: N-((1r,4r)-4-aminocyclohexyl)-6-chloropyridazine-3-carboxamide

Step 1a: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-ol

  • To a solution of 1,4-cyclohexanediol in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.

  • After stirring for a short period, add 2-chloro-4-fluorobenzonitrile.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-ol.

Step 1b: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl methanesulfonate

  • Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add a base such as triethylamine (TEA).

  • Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylate.

Step 1c: Synthesis of trans-N-(4-(3-chloro-4-cyanophenoxy)cyclohexyl)acetamide

  • To a solution of the mesylate in a suitable solvent like DMF, add sodium azide (NaN3).

  • Heat the reaction mixture and monitor for completion by TLC.

  • After cooling, add water and extract the product with an organic solvent.

  • Dry and concentrate the organic layer.

  • Dissolve the crude azide in a solvent mixture such as tetrahydrofuran (THF) and water.

  • Add a reducing agent, for example, triphenylphosphine (PPh3), and stir the mixture.

  • Upon completion of the reduction, add acetyl chloride and a base (e.g., TEA) to perform the acetylation.

  • Extract the product, dry the organic layer, and purify by chromatography to yield the acetamide.

Step 1d: Synthesis of trans-4-(3-chloro-4-cyanophenoxy)cyclohexan-1-amine

  • Hydrolyze the acetamide from the previous step using acidic or basic conditions (e.g., aqueous HCl or NaOH) to obtain the free amine.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry and concentrate to obtain the desired amine, which is the core of the AR ligand.

Step 1e: Coupling with 6-chloropyridazine-3-carboxylic acid

  • Dissolve 6-chloropyridazine-3-carboxylic acid in a suitable solvent like DMF.

  • Add a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA).

  • Add the amine synthesized in Step 1d to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by adding water and extracting the product.

  • Purify the crude product by column chromatography to yield the target intermediate.

Protocol 2: Synthesis of the E3 Ligase Ligand-Linker Fragment: 4-((4-(2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidine

Step 2a: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-6-fluoro-5-(piperazin-1-yl)isoindoline-1,3-dione

  • This key intermediate is a pomalidomide derivative. Its synthesis typically starts from a fluorinated phthalic anhydride derivative.

  • React 3-fluoro-4-nitrophthalic acid with a suitable dehydrating agent (e.g., acetic anhydride) to form the corresponding anhydride.

  • React the anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base (e.g., TEA) in a solvent like acetic acid to form the phthalimide ring.

  • The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H2, Pd/C) or a chemical reducing agent like iron powder in acetic acid.

  • The resulting amino-pomalidomide derivative is then reacted with a bis-electrophilic piperazine precursor, such as N-Boc-piperazine, under conditions that favor monosubstitution.

  • Deprotection of the Boc group yields the desired piperazinyl-pomalidomide derivative.

Step 2b: Reductive Amination with 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde

  • Dissolve the piperazinyl-pomalidomide derivative from the previous step in a suitable solvent such as DCM or dichloroethane (DCE).

  • Add 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with a basic solution and extracting the product.

  • Purify the crude product by chromatography.

Step 2c: Deprotection of the Boc Group

  • Treat the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

  • After the reaction is complete, neutralize the mixture and extract the deprotected product. This yields the final E3 ligase ligand-linker fragment.

Protocol 3: Final Assembly of this compound
  • Dissolve the AR ligand intermediate from Protocol 1 (N-((1r,4r)-4-aminocyclohexyl)-6-chloropyridazine-3-carboxamide) and the E3 ligase ligand-linker fragment from Protocol 2 in a suitable aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.

  • Add a non-nucleophilic base such as DIPEA.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine on the pyridazine ring by the secondary amine of the piperidine in the E3 ligase fragment.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture and purify the final product, this compound, using preparative HPLC to achieve high purity.

  • Characterize the final product by 1H NMR, mass spectrometry, and HPLC.

Visualizations

Signaling Pathway of this compound-mediated AR Degradation

Bavdegalutamide_Signaling_Pathway cluster_cell Cell This compound This compound Ternary_Complex Ternary Complex (AR-Bavdegalutamide-CRBN) This compound->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds Transcription AR-mediated Gene Transcription AR->Transcription Promotes CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Promotes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted to Degradation AR Degradation Proteasome->Degradation Mediates No_Transcription Inhibition of Gene Transcription Degradation->No_Transcription Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Synthesis

Bavdegalutamide_Synthesis_Workflow cluster_synthesis This compound Synthesis Start_AR AR Ligand Precursors Synth_AR Synthesis of AR Ligand Intermediate Start_AR->Synth_AR Start_Linker Linker Precursors Synth_Linker_Core Synthesis of Linker Core Start_Linker->Synth_Linker_Core Start_E3 E3 Ligase Precursors Synth_E3_Linker Synthesis of E3 Ligase Ligand-Linker Fragment Start_E3->Synth_E3_Linker Coupling1 Coupling of AR Ligand and Linker Core Synth_AR->Coupling1 Synth_Linker_Core->Coupling1 Final_Coupling Final Coupling Synth_E3_Linker->Final_Coupling Coupling1->Final_Coupling Purification Purification (Preparative HPLC) Final_Coupling->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Logical Relationship of PROTAC Components

PROTAC_Components PROTAC This compound (PROTAC) Heterobifunctional Molecule AR_Ligand AR Ligand Binds to Androgen Receptor PROTAC:f1->AR_Ligand:f0 Contains Linker Linker Connects the two ligands PROTAC:f1->Linker:f0 Contains E3_Ligand E3 Ligase Ligand Binds to Cereblon (CRBN) PROTAC:f1->E3_Ligand:f0 Contains AR_Ligand:f1->Linker:f0 Connected by E3_Ligand:f1->Linker:f0 Connected by

Caption: Core components of a PROTAC molecule.

References

Application Notes: Bavdegalutamide (ARV-110) in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression, even in advanced stages such as metastatic castration-resistant prostate cancer (mCRPC)[1][2]. Therapies targeting this pathway, like abiraterone and enzalutamide, are standard treatments[2]. However, resistance often develops through mechanisms including AR gene amplification, mutation, and the expression of splice variants that lack the ligand-binding domain (LBD)[1][3]. Bavdegalutamide (also known as ARV-110) is a pioneering therapeutic agent known as a PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms[1][4]. It is an orally bioavailable molecule that selectively targets the AR for degradation[5][6]. These notes provide a comprehensive overview of its application in preclinical prostate cancer cell line models.

Mechanism of Action

This compound is a heterobifunctional small molecule consisting of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase, connected by a linker[4][7]. Specifically, it engages the cereblon (CRBN) E3 ubiquitin ligase[1][3]. By simultaneously binding both the AR and CRBN, this compound forms a ternary complex that brings the AR into close proximity with the E3 ligase machinery[7]. This proximity leads to the polyubiquitination of the AR, marking it for subsequent degradation by the 26S proteasome[4][5]. This degradation-based mechanism is distinct from traditional AR inhibitors, which merely block signaling, and allows for the elimination of the AR protein, including many clinically relevant mutant forms[1][3].

Bavdegalutamide_Mechanism cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Proteasomal Degradation Pathway AR_ligand AR Ligand Linker Linker E3_ligand E3 Ligase Ligand (Cereblon) AR Androgen Receptor (AR Protein) AR_ligand->AR binds CRBN Cereblon (E3 Ligase) E3_ligand->CRBN recruits PolyUb_AR Polyubiquitinated AR Ub Ubiquitin (Ub) CRBN->Ub transfers Ub->PolyUb_AR tags AR Proteasome 26S Proteasome PolyUb_AR->Proteasome targeted to Degraded_AR Degraded AR (Fragments) Proteasome->Degraded_AR degrades

Caption: Mechanism of this compound-induced AR degradation.

Quantitative Data Summary

This compound demonstrates potent and selective degradation of both wild-type and mutant AR in various prostate cancer cell lines. Its efficacy surpasses that of standard AR inhibitors like enzalutamide in preclinical models[1][8].

ParameterCell LineValueReference
AR Degradation (DC₅₀) VCaP~1 nM[3][7][9]
LNCaP~1 nM[3][7]
AR Binding Affinity Cell-free assay~5x higher than enzalutamide[3][7]
Activity in Mutant Lines AR T878X/H875YEffective degradation & PSA reduction[6][10][11]
Activity in Splice Variants AR-V7Does not degrade preclinically[12]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on prostate cancer cell lines.

Western Blot for AR Degradation

This protocol is designed to quantify the reduction in AR protein levels following treatment with this compound.

Workflow Diagram

WB_Workflow start Seed Prostate Cancer Cells (e.g., LNCaP, VCaP) treat Treat with this compound (Dose-response or time-course) start->treat lyse Harvest & Lyse Cells (RIPA buffer + inhibitors) treat->lyse quantify Determine Protein Concentration (BCA or Bradford assay) lyse->quantify sds_page SDS-PAGE (Separate proteins by size) quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% non-fat milk) transfer->block probe_primary Incubate with Primary Antibody (Anti-AR, Anti-Actin) block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Detect with Chemiluminescence (ECL) probe_secondary->detect analyze Image and Quantify Bands (Normalize AR to loading control) detect->analyze end Results: AR Degradation Profile analyze->end

Caption: Western blot experimental workflow.

Methodology

  • Cell Culture: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours)[9].

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors[13][14]. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-PAGE gel[13].

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody against AR (e.g., rabbit monoclonal) and a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C[15].

  • Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[13].

  • Analysis: Quantify the band intensity using image analysis software. Normalize the AR signal to the loading control to determine the relative reduction in AR protein levels.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of prostate cancer cells.

Workflow Diagram

Viability_Workflow start Seed Cells in 96-well Plate (e.g., 1000-5000 cells/well) treat Treat with this compound (Serial dilutions) start->treat incubate Incubate for 72-96 hours treat->incubate add_reagent Add Viability Reagent (e.g., CCK-8/WST-8) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read Measure Absorbance (450 nm for CCK-8) incubate_reagent->read analyze Calculate % Viability vs. Control and determine IC₅₀ read->analyze end Results: Cytotoxicity Profile analyze->end

Caption: Cell viability assay workflow.

Methodology

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of media[16]. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the drug or vehicle control.

  • Incubation: Incubate the plate for 72-96 hours in a 37°C, 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or a similar WST-8 reagent to each well[17].

  • Final Incubation: Incubate the plate for 1-4 hours until the color in the control wells changes to orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader[17].

  • Analysis: Subtract the background absorbance (media only wells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

AR Activity Luciferase Reporter Assay

This assay measures the transcriptional activity of the AR by quantifying the expression of a reporter gene (luciferase) under the control of an AR-responsive promoter.

Workflow Diagram

Luciferase_Workflow start Co-transfect Cells with Plasmids: 1. AR-responsive Luciferase Reporter 2. Renilla (Normalization Control) plate Plate Transfected Cells in 96-well Plate start->plate treat Treat with this compound +/- Androgen (e.g., DHT) plate->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure_firefly Measure Firefly Luciferase Activity (AR activity) lyse->measure_firefly measure_renilla Measure Renilla Luciferase Activity (Transfection efficiency) measure_firefly->measure_renilla analyze Normalize Firefly to Renilla Signal measure_renilla->analyze end Results: AR Transcriptional Activity analyze->end

Caption: Luciferase reporter assay workflow.

Methodology

  • Cell Transfection: In a suitable prostate cancer cell line (e.g., PC3 cells, which are AR-negative, can be used for exogenous AR expression studies), co-transfect cells with an AR-responsive reporter plasmid (e.g., pGL3-KLK3-Luc, containing the PSA promoter) and a normalization control plasmid (e.g., expressing Renilla luciferase) using a suitable transfection reagent[18].

  • Seeding: After transfection, seed the cells into a 96-well white-walled plate.

  • Treatment: Allow cells to recover, then treat with this compound in the presence or absence of an AR agonist like dihydrotestosterone (DHT). Include vehicle and agonist-only controls.

  • Incubation: Incubate for 24-48 hours[18].

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol[19][20]. This involves sequential measurement of Firefly (AR-driven) and Renilla (control) luminescence in a luminometer.

  • Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for differences in transfection efficiency and cell number. Compare the normalized activity in treated wells to control wells to determine the effect of this compound on AR transcriptional activity.

References

Application Notes and Protocols for Combination Therapy Studies with Bavdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] By hijacking the ubiquitin-proteasome system, this compound offers a novel mechanism to overcome resistance to traditional AR-targeted therapies in prostate cancer.[3][4] Combination therapy is a cornerstone of cancer treatment, and evaluating this compound in combination with other agents is a critical step in its clinical development. These application notes provide a comprehensive guide to designing and conducting preclinical combination therapy studies involving this compound.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[6] This degradation of the AR protein prevents downstream signaling, leading to an inhibition of tumor cell proliferation.[5]

cluster_Bavdegalutamide_Action This compound (PROTAC) This compound This compound Ternary_Complex Ternary Complex (AR-Bavdegalutamide-E3) This compound->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Mediates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades

This compound's PROTAC Mechanism of Action.

Experimental Design for Combination Studies

A robust experimental design is crucial for accurately assessing the interaction between this compound and a combination partner. The following workflow outlines the key steps for in vitro and in vivo studies.

cluster_workflow Experimental Workflow for Combination Therapy Studies cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Hypothesis Generation invitro In Vitro Studies start->invitro data_analysis Data Analysis & Synergy Quantification invitro->data_analysis invivo In Vivo Studies invivo->data_analysis data_analysis->invivo Promising combinations conclusion Conclusion & Future Directions data_analysis->conclusion cell_selection Select appropriate prostate cancer cell lines viability Cell Viability Assay (e.g., CellTiter-Glo) apoptosis Apoptosis Assay (e.g., Annexin V) western_blot Western Blot for AR degradation model_selection Select appropriate xenograft model tgi Tumor Growth Inhibition Study pk_pd Pharmacokinetic/ Pharmacodynamic Analysis

Workflow for this compound combination studies.
Cell Line Selection

The choice of prostate cancer cell lines is critical for the relevance of in vitro studies. A panel of cell lines should be used to represent the heterogeneity of the disease.

Cell LineAndrogen Receptor StatusKey Features
LNCaP AR-positive, wild-typeAndrogen-sensitive, expresses PSA.
VCaP AR-positive, wild-type, amplifiedAndrogen-sensitive, expresses TMPRSS2-ERG fusion.[7]
22Rv1 AR-positive, expresses AR-V7Castration-resistant, expresses both full-length AR and splice variants.[8]
PC-3 AR-negativeAndrogen-independent, neuroendocrine features.[8]
DU-145 AR-negativeAndrogen-independent, less aggressive than PC-3.[8]

In Vitro Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Protocol:

  • Seed prostate cancer cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a dose matrix of this compound and the combination agent for 72-96 hours. Include single-agent and vehicle controls.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate reader.[9][10]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI) or other viability dye

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound, the combination agent, or the combination for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][11]

Synergy Analysis: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted method for quantifying drug interactions. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Calculation of the Combination Index (CI):

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to achieve the same effect.[6]

cluster_synergy_logic Synergy Quantification Logic input_data Dose-Response Data (Single Agents & Combination) calculate_ci Calculate Combination Index (CI) using Chou-Talalay Method input_data->calculate_ci ci_value CI Value calculate_ci->ci_value synergy Synergism (CI < 1) ci_value->synergy < 1 additive Additive Effect (CI = 1) ci_value->additive = 1 antagonism Antagonism (CI > 1) ci_value->antagonism > 1

Logical flow for determining drug synergy.

In Vivo Combination Studies

Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are valuable for assessing in vivo efficacy.

Model TypeAdvantagesDisadvantages
CDX Reproducible, well-characterized.May not fully represent tumor heterogeneity.
PDX Preserves original tumor architecture and heterogeneity.More complex and variable to establish and maintain.

A particularly relevant model for this compound studies is the VCaP xenograft, as it expresses high levels of AR and is sensitive to AR-targeted therapies.

In Vivo Study Protocol (Illustrative)

Objective: To evaluate the anti-tumor activity of this compound in combination with Abiraterone in a VCaP xenograft model.

Animal Model: Male SCID mice.

Procedure:

  • Subcutaneously implant VCaP cells into the flanks of the mice.

  • Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 3 mg/kg, oral, daily)

    • Abiraterone (e.g., 100 mg/kg, oral, daily)

    • This compound + Abiraterone

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).

Data Presentation

In Vitro Synergy Data (Illustrative)

The following table illustrates how to present in vitro synergy data for the combination of this compound and a hypothetical Agent X in VCaP cells.

CombinationIC50 (nM)Combination Index (CI) at 50% EffectInteraction
This compound 10--
Agent X 50--
This compound + Agent X (1:5 ratio) -0.7Synergy
In Vivo Efficacy Data (Illustrative)

This table provides an example of how to summarize in vivo tumor growth inhibition data from a VCaP xenograft study. Preclinical studies have shown that the combination of this compound and abiraterone results in enhanced anti-tumor activity.[3][4]

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle -0
This compound 3 mg/kg45
Abiraterone 100 mg/kg40
This compound + Abiraterone 3 mg/kg + 100 mg/kg85

Note: The data presented in these tables are for illustrative purposes to demonstrate the format for data presentation. Actual results will vary depending on the specific experimental conditions.

Conclusion

These application notes provide a framework for the rational design and execution of combination therapy studies with this compound. By employing these detailed protocols and analytical methods, researchers can effectively evaluate the potential of this compound-based combination therapies to improve outcomes for patients with prostate cancer.

References

Application Notes & Protocols: Measuring the Downstream Effects of AR Degradation by Bavdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bavdegalutamide (ARV-110) is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, it links an AR-binding moiety to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3][4][5] This ternary complex formation (AR-Bavdegalutamide-E3 ligase) facilitates the polyubiquitination of the AR protein, marking it for subsequent degradation by the cell's native proteasome machinery.[3][6][7] This mechanism of action is distinct from traditional AR antagonists like enzalutamide, which merely inhibit AR signaling. By eliminating the AR protein, this compound can overcome resistance mechanisms associated with AR overexpression or mutations.[3][4]

Measuring the downstream consequences of this degradation is critical to confirm the molecule's efficacy and understand its biological impact. These protocols outline key in vitro and in vivo assays to quantify the effects of this compound-induced AR degradation on signaling, cell fate, and tumor growth.

Mechanism of Action and Downstream Signaling

This compound leverages the ubiquitin-proteasome system to achieve targeted protein degradation. The degradation of the AR protein disrupts the entire AR signaling axis, which is a primary driver of prostate cancer.[3][4] This leads to reduced transcription of AR target genes, ultimately inhibiting cancer cell proliferation and survival.

Mechanism_of_Action cluster_0 Cellular Environment Bav This compound Ternary Ternary Complex (AR-Bav-E3) Bav->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary Recruited AR_Ub Polyubiquitinated AR Ternary->AR_Ub Catalyzes Polyubiquitination Ub Ubiquitin (Ub) Proteasome Proteasome AR_Ub->Proteasome Targeted Degraded Degraded AR (Peptides) Proteasome->Degraded Degrades

Caption: Mechanism of this compound-induced AR degradation.

Downstream_Signaling_Pathway cluster_1 Impact of AR Degradation AR Androgen Receptor (AR) Protein Degradation AR Degradation Bav This compound Bav->Degradation ARE Androgen Response Elements (AREs) in DNA Degradation->ARE Prevents AR Binding Transcription Reduced Gene Transcription ARE->Transcription PSA KLK3 (PSA) mRNA ↓ Transcription->PSA TMPRSS2 TMPRSS2 mRNA ↓ Transcription->TMPRSS2 FKBP5 FKBP5 mRNA ↓ Transcription->FKBP5 Proliferation Decreased Cell Proliferation PSA->Proliferation TMPRSS2->Proliferation Apoptosis Increased Apoptosis FKBP5->Apoptosis

Caption: Downstream effects of AR degradation on gene expression and cell fate.

Protocol 1: In Vitro Characterization of this compound Activity

This section details assays to confirm the degradation of AR and quantify its immediate downstream effects in prostate cancer cell lines (e.g., VCaP, LNCaP).

1.1: Western Blot for AR Protein Degradation

Objective: To visually confirm and quantify the reduction in AR protein levels following treatment.

Methodology:

  • Cell Culture: Plate VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., 0.1% DMSO) for 8-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize AR band intensity to the loading control.

Data Presentation:

This compound (nM)Mean AR Intensity (Normalized)% AR Degradation (vs. Vehicle)
0 (Vehicle)1.000%
0.10.8515%
10.4060%
100.0595%
100<0.02>98%

Table 1: Example data for AR protein degradation measured by Western Blot.

1.2: qRT-PCR for AR Target Gene Expression

Objective: To measure changes in the mRNA levels of AR-regulated genes.

Methodology:

  • Cell Culture & Treatment: Treat cells in 6-well plates as described in 1.1.

  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay. Use primers specific for AR target genes (KLK3, TMPRSS2, FKBP5) and a housekeeping gene (GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Data Presentation:

GeneThis compound (10 nM) - Fold Change vs. Vehicle
KLK30.08
TMPRSS20.15
FKBP50.21

Table 2: Example qRT-PCR data for AR target gene modulation.

1.3: ELISA for Secreted PSA

Objective: To quantify the reduction of secreted Prostate-Specific Antigen (PSA), a key clinical biomarker and direct AR target.[7]

Methodology:

  • Cell Culture & Treatment: Plate cells in 12-well plates. After adherence, replace the medium with a serum-free or charcoal-stripped serum medium to reduce background. Treat with this compound for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA using a commercial Human PSA ELISA kit, following the manufacturer's protocol.[8][9][10] This typically involves adding the supernatant to antibody-coated wells, followed by a detection antibody and substrate.

  • Analysis: Measure absorbance at 450 nm and calculate PSA concentration based on a standard curve. Normalize to cell number or total protein from the corresponding cell lysate.

Data Presentation:

This compound (nM)PSA Concentration (ng/mL)% PSA Reduction (vs. Vehicle)
0 (Vehicle)50.20%
122.156%
104.890.4%
1001.597.0%

Table 3: Example data for secreted PSA levels measured by ELISA.

1.4: Cell Viability and Apoptosis Assays

Objective: To assess the functional consequences of AR degradation on cell proliferation and survival.

Methodology:

  • Cell Viability (MTS/CellTiter-Glo Assay):

    • Seed cells in 96-well plates and treat with a dose range of this compound for 3-5 days.

    • Add MTS or CellTiter-Glo reagent according to the manufacturer's protocol.

    • Measure absorbance (MTS) or luminescence (CellTiter-Glo).

    • Calculate percent viability relative to the vehicle control and determine the IC50 value.

  • Apoptosis (Caspase-Glo 3/7 Assay):

    • Seed cells in 96-well plates and treat for 24-48 hours.

    • Add Caspase-Glo 3/7 reagent.

    • Measure luminescence to quantify caspase activity, an indicator of apoptosis.

Data Presentation:

AssayThis compound (10 nM) - Result vs. Vehicle
Cell Viability35% Viability
Caspase 3/7 Activity4.5-fold increase

Table 4: Example data for functional cell-based assays.

Protocol 2: In Vivo Assessment of Anti-Tumor Efficacy

This section describes a workflow to evaluate the efficacy of this compound in a preclinical prostate cancer xenograft model.

In_Vivo_Workflow cluster_groups Treatment Phase (e.g., 28 days) cluster_analysis Endpoint Analysis start Select Model (e.g., VCaP Xenograft in SCID mice) implant Implant Tumor Cells (Subcutaneous or Orthotopic) start->implant growth Allow Tumors to Reach ~150-200 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize g1 Group 1: Vehicle Control randomize->g1 g2 Group 2: This compound randomize->g2 g3 Group 3: Comparator (e.g., Enzalutamide) randomize->g3 monitor Monitor Tumor Volume (2-3 times/week) & Body Weight endpoint Study Endpoint monitor->endpoint tumor_analysis Excise Tumors: - Weigh - Pharmacodynamics (PD) endpoint->tumor_analysis pd_western PD: Western Blot (AR Degradation) tumor_analysis->pd_western pd_qpcr PD: qRT-PCR (Target Genes) tumor_analysis->pd_qpcr

Caption: General experimental workflow for in vivo efficacy studies.
2.1: Tumor Growth Inhibition Study

Objective: To measure the effect of this compound on the growth of prostate cancer tumors in an animal model.

Methodology:

  • Model: Use male immunodeficient mice (e.g., SCID or NSG).

  • Cell Implantation: Subcutaneously inject VCaP cells mixed with Matrigel into the flank of each mouse.[11]

  • Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound at various doses, positive control like enzalutamide).

  • Dosing: Administer compounds daily via oral gavage for the duration of the study (e.g., 21-28 days).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
Vehicle1250 ± 150-
This compound (10 mg/kg)300 ± 7576%
Enzalutamide (10 mg/kg)650 ± 11048%

Table 5: Example data from an in vivo tumor growth inhibition study.

2.2: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement (AR degradation) and downstream pathway modulation in tumor tissue.

Methodology:

  • Sample Collection: At the study endpoint, collect tumors from a subset of animals 3-6 hours after the final dose.

  • Tissue Processing: Flash-freeze a portion of the tumor for protein/RNA analysis.

  • Analysis:

    • Prepare tumor lysates and perform Western blotting for AR protein levels as described in Protocol 1.1.

    • Extract RNA from tumor tissue and perform qRT-PCR for AR target genes as described in Protocol 1.2.

  • Interpretation: Correlate the level of AR degradation and target gene modulation with the observed anti-tumor efficacy.

Data Presentation:

Treatment GroupMean Tumor AR Level (% of Vehicle)Mean Tumor KLK3 mRNA (% of Vehicle)
Vehicle100%100%
This compound (10 mg/kg)8%15%

Table 6: Example pharmacodynamic data from tumor tissue.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Bavdegalutamide in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bavdegalutamide (formerly ARV-110) in prostate cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the Androgen Receptor (AR).[1] It is a heterobifunctional molecule that binds to both the AR and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein, leading to the inhibition of AR signaling and the proliferation of AR-dependent prostate cancer cells.[3]

Q2: My prostate cancer cell line is showing resistance to this compound. What are the potential mechanisms?

A2: Resistance to this compound can arise from several factors:

  • Specific AR Mutations: The AR L702H mutation is not potently degraded by this compound and can confer resistance.[4]

  • AR Splice Variants: The AR-V7 splice variant, which lacks the ligand-binding domain, is not effectively targeted by this compound.[1]

  • Alterations in the Ubiquitin-Proteasome System: As a PROTAC, this compound's efficacy depends on the cellular ubiquitin-proteasome machinery. Genomic alterations, such as deletions or mutations in the core components of the E3 ligase complex (e.g., Cereblon - CRBN), can lead to resistance.[5]

  • Increased AR Stability: In castration-resistant prostate cancer (CRPC), the AR protein can have an increased half-life, which may require higher concentrations or prolonged exposure to this compound for effective degradation.[6]

Q3: How can I test if my resistant cells have the AR L702H mutation or express AR-V7?

A3: To determine the AR status of your cells, you can use the following methods:

  • DNA Sequencing: Perform Sanger sequencing or next-generation sequencing (NGS) of the AR gene to identify mutations like L702H.

  • RT-qPCR: Use specific primers to detect the expression of the AR-V7 splice variant.

  • Western Blotting: Use an antibody that recognizes the N-terminal domain of the AR to detect both full-length AR and AR-V7.

Q4: Are there strategies to overcome this compound resistance?

A4: Yes, several strategies are being explored:

  • Combination Therapy: Preclinical and clinical studies have shown that combining this compound with other agents, such as abiraterone, may help overcome resistance and enhance anti-tumor activity.[7][8]

  • Second-Generation PROTACs: Arvinas is developing a second-generation AR degrader, ARV-766, which is designed to also degrade the AR L702H mutation.[4]

  • Targeting Downstream Pathways: If resistance is due to bypass signaling pathways, identifying and targeting these pathways with other inhibitors may be effective.

Troubleshooting Guides

Problem 1: Suboptimal AR degradation observed in Western Blot.
Possible Cause Troubleshooting Step
Insufficient Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. DC50 values are typically in the low nanomolar range.[9]
Short Incubation Time Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal incubation time for maximal AR degradation.[9]
Cell Line Specifics Different prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) may have varying sensitivities to this compound. Ensure the chosen cell line is appropriate for your experiment.
Issues with Proteasome Function Co-treat cells with a proteasome inhibitor (e.g., MG132) as a positive control. If AR degradation is rescued, it confirms the degradation is proteasome-dependent.
Antibody Issues Use a validated AR antibody. Ensure proper antibody dilution and incubation times.
Problem 2: Discrepancy between AR degradation and cell viability/apoptosis.
Possible Cause Troubleshooting Step
AR-Independent Survival Pathways The cells may have activated bypass signaling pathways for survival. Investigate other key cancer signaling pathways (e.g., PI3K/Akt, MAPK).
Delayed Phenotypic Response The effects on cell viability and apoptosis may occur at later time points than AR degradation. Extend the duration of your cell-based assays.
Insufficient Drug Exposure in Long-Term Assays For longer-term viability assays, replenish the media with fresh this compound at regular intervals to maintain drug concentration.

Quantitative Data Summary

Table 1: Clinical Activity of this compound in mCRPC Patients (ARDENT Trial)

Patient Subgroup (by AR status) PSA50 Response Rate (%)
Tumors with AR T878X/H875Y mutations46%[10][11]
Wild-type AR or other AR alterations11%[10]
Tumors with AR L702H or AR-V7 mutations4%[10]
Less pretreated, biomarker agnostic22%[10]

PSA50: ≥50% decline in Prostate-Specific Antigen levels.

Table 2: Preclinical Efficacy of this compound in Xenograft Models

Model Treatment Tumor Growth Inhibition (TGI)
Enzalutamide-resistant VCaPThis compound (3 mg/kg)70%[9]
Enzalutamide-resistant VCaPThis compound (10 mg/kg)60%[9]

Experimental Protocols

Protocol 1: Western Blot for AR Degradation
  • Cell Seeding: Seed prostate cancer cells (e.g., VCaP) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Shake the plate for 2 minutes to induce cell lysis and then measure the luminescence using a plate reader.

  • Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 values.

Visualizations

cluster_pathway This compound Mechanism of Action This compound This compound (PROTAC) Ternary_Complex Ternary Complex (AR-PROTAC-E3) This compound->Ternary_Complex binds AR Androgen Receptor (AR) AR->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation AR Degradation Proteasome->Degradation leads to Inhibition Inhibition of AR Signaling Degradation->Inhibition

Caption: Mechanism of action of this compound.

cluster_workflow Experimental Workflow: Assessing this compound Resistance Start Start: Resistant Phenotype Observed Genomic_Analysis Genomic & Transcriptomic Analysis (Sequencing, RT-qPCR) Start->Genomic_Analysis AR_L702H AR L702H Mutation? Genomic_Analysis->AR_L702H AR_V7 AR-V7 Expression? Genomic_Analysis->AR_V7 AR_L702H->AR_V7 No Strategy_L702H Strategy: Use 2nd Gen PROTAC (ARV-766) AR_L702H->Strategy_L702H Yes E3_Ligase_Analysis E3 Ligase Component Analysis (e.g., CRBN expression) AR_V7->E3_Ligase_Analysis No Strategy_V7 Strategy: Target N-terminal domain or use alternative therapy AR_V7->Strategy_V7 Yes E3_Defect E3 Ligase Defect? E3_Ligase_Analysis->E3_Defect Bypass_Pathway Investigate Bypass Pathways (e.g., PI3K/Akt) E3_Defect->Bypass_Pathway No Strategy_E3 Strategy: Consider alternative degradation mechanisms E3_Defect->Strategy_E3 Yes Strategy_Bypass Strategy: Combination therapy with pathway inhibitor Bypass_Pathway->Strategy_Bypass

Caption: Troubleshooting workflow for this compound resistance.

cluster_resistance Logical Relationships in this compound Resistance This compound This compound AR_LBD AR Ligand-Binding Domain (LBD) This compound->AR_LBD targets Resistance Resistance to This compound AR_V7 AR-V7 Splice Variant (Lacks LBD) AR_V7->Resistance causes AR_L702H AR L702H Mutation (Alters LBD) AR_L702H->Resistance causes E3_Ligase E3 Ligase Machinery E3_Ligase->Resistance impairment causes CRBN_Deletion CRBN Deletion/Mutation CRBN_Deletion->E3_Ligase impairs

Caption: Key mechanisms of resistance to this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Bavdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Bavdegalutamide (ARV-110).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (ARV-110) is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1] As a heterobifunctional molecule, it consists of a ligand that binds to the AR and another ligand that recruits a Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This dual binding forms a ternary complex, leading to the polyubiquitination of the AR, marking it for subsequent degradation by the proteasome.[4][5][6] This degradation mechanism is distinct from traditional inhibitors that only block protein function.[4]

cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery ar_ligand AR Ligand linker Linker ar_ligand->linker ar Androgen Receptor (AR) (Target Protein) ar_ligand->ar Binds e3_ligand E3 Ligase Ligand (CRBN) linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Recruits ternary Ternary Complex Formation ar->ternary e3_ligase->ternary proteasome Proteasome degradation AR Degradation proteasome->degradation ub Ubiquitin poly_ub Poly-ubiquitination of AR ub->poly_ub ternary->poly_ub Catalyzes poly_ub->degradation Targets for

Caption: Mechanism of Action for this compound.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

Like many PROTACs, this compound's oral bioavailability is challenged by its physicochemical properties.[7][8] Key issues include:

  • High Molecular Weight: this compound has a molecular weight of 812 g/mol , which is significantly larger than typical small-molecule drugs and violates Lipinski's "Rule of Five".[9][10]

  • Poor Aqueous Solubility: The hydrophobic nature of the molecule limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[7][8][11]

  • Low Permeability: The size and polarity of the molecule can hinder its ability to pass through the intestinal membrane barrier.[9][12]

Q3: What general strategies can be employed to improve the oral bioavailability of PROTACs like this compound?

Several strategies can be explored, focusing on both formulation and chemical modification.[10] These approaches aim to enhance solubility, permeability, and metabolic stability.

cluster_formulation Formulation Strategies cluster_chemical Chemical Modification start Goal: Improve Oral Bioavailability food Administer with Food start->food asd Amorphous Solid Dispersions (ASDs) start->asd lipid Lipid-Based Systems (e.g., SEDDS) start->lipid nano Nanoparticle Encapsulation start->nano prodrug Prodrug Approach start->prodrug linker_opt Linker Optimization start->linker_opt h_bonds Introduce Intramolecular Hydrogen Bonds start->h_bonds tpsa Reduce Polar Surface Area (TPSA) start->tpsa

Caption: Strategies to Enhance Oral Bioavailability.

Troubleshooting Guide

Q4: My in vivo experiments show low and variable drug exposure after oral administration. What are potential causes and solutions?

Low and variable exposure is a common issue stemming from poor absorption.

  • Potential Cause 1: Poor Solubility in GI Tract.

    • Troubleshooting Tip: Co-administer this compound with food. Studies in rats have shown that food can increase the oral bioavailability of ARV-110 from 10.75% to 20.97%.[7][8] The clinical protocol for the ARDENT trial also specified administration with food.[13]

  • Potential Cause 2: Inefficient Formulation.

    • Troubleshooting Tip: Develop an enabling formulation. Amorphous solid dispersions (ASDs) are a promising approach to improve the dissolution of poorly soluble compounds like PROTACs.[11] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also significantly enhance solubility.[11][14]

  • Potential Cause 3: First-Pass Metabolism.

    • Troubleshooting Tip: Investigate the metabolic stability of the compound. While the two ligands are often optimized for their targets, the linker region is more flexible for modification to improve metabolic stability.[12][13]

Q5: Cellular permeability appears to be a limiting factor in my experiments. How can I address this?

Improving the ability of this compound to cross the intestinal membrane is critical.

  • Troubleshooting Tip 1: Prodrug Strategy.

    • Design a prodrug by attaching a promoiety, such as a lipophilic group, to the molecule.[9][12] This can improve its permeability characteristics. The promoiety is designed to be cleaved in vivo to release the active this compound.[15]

  • Troubleshooting Tip 2: Structural Modification.

    • Introduce intramolecular hydrogen bonds. This can induce a more compact, "ball-like" conformation, which reduces the effective molecular size and polarity, facilitating easier passage across cell membranes.[12][13]

    • Optimize the linker. Replacing flexible linkers (e.g., PEG) with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related AR-targeting PROTACs to provide a comparative baseline for experimental results.

Table 1: In Vitro Degradation Potency

CompoundCell LineDC50 (nM)Dmax (%)Citation(s)
This compound (ARV-110) LNCaP~1 (0.24)82[9][16]
VCaP~1>95[16]
ARD-2051 LNCaP0.692[9]
VCaP0.697[9]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Preclinical Oral Bioavailability (%F)

CompoundMouseRatDogMonkeyCitation(s)
This compound (ARV-110) -10.75 (fasted)--[7][8]
-20.97 (fed)--[7][8]
ARD-1676 67443199[4]
ARD-2051 538246-[9]
BWA-522 --69-[9]

%F: Oral Bioavailability

Key Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol is based on methodologies used to evaluate this compound in enzalutamide-resistant VCaP xenograft models.[6][17]

  • Animal Model: Use surgically castrated male CB17/SCID mice.

  • Tumor Implantation: Subcutaneously implant VCaP tumor cells in the dorsal flank of each mouse.

  • Treatment Groups: Once tumors reach a specified volume (e.g., 150-250 mm³), randomize mice into treatment groups:

    • Vehicle Control

    • This compound (e.g., 3 mg/kg or 10 mg/kg)

    • Positive Control (e.g., Enzalutamide 20 mg/kg)

  • Formulation and Administration:

    • Prepare this compound in a suitable vehicle, such as 5% DMSO and 95% (2% Tween 80/PEG 400).[6]

    • Administer the assigned treatment orally (PO) once daily (QD) for the duration of the study (e.g., 28 days).

  • Monitoring and Endpoints:

    • Measure tumor volume twice weekly using calipers.

    • At the end of the study, harvest tumors (e.g., 16 hours after the last dose) for pharmacodynamic analysis (e.g., Western blot for AR levels).

    • Collect plasma to measure drug concentration and assess pharmacokinetic profiles.

cluster_treatment Daily Oral Dosing (28 Days) start Start: Castrated Mice with VCaP Tumors randomize Randomize into Treatment Groups start->randomize vehicle Vehicle Control randomize->vehicle Group 1 arv110 This compound (e.g., 10 mg/kg) randomize->arv110 Group 2 enza Enzalutamide (e.g., 20 mg/kg) randomize->enza Group 3 monitor Monitor Tumor Volume (2x per week) vehicle->monitor arv110->monitor enza->monitor end_study End of Study monitor->end_study harvest Harvest Tumors & Collect Plasma (16h post-last dose) end_study->harvest analysis Analyze: 1. Tumor Growth Inhibition (TGI) 2. AR Protein Levels (Western Blot) 3. Pharmacokinetics (PK) harvest->analysis

References

Addressing solubility issues of Bavdegalutamide for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Bavdegalutamide (ARV-110) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as ARV-110, is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) protein degrader.[1][2][3] It works by selectively targeting the androgen receptor (AR) for ubiquitination and subsequent degradation by the proteasome.[3][4][5] This mechanism is being investigated for the treatment of prostate cancer.[1][4][6] this compound consists of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase, bringing the AR in close proximity to the cellular machinery responsible for protein degradation.[3][4]

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1][2] Due to its high molecular weight and chemical structure, which are characteristic of many PROTACs, it can present solubility challenges in aqueous solutions.[7][8]

Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2][6] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q4: How should I store the this compound stock solution?

A4: Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C.[6][9][10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6] Under these conditions, the solution is stable for up to 3-6 months.[6][10]

Troubleshooting Guide

Issue: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium.

This is a common issue encountered with poorly water-soluble compounds like this compound. Here are several steps you can take to troubleshoot and mitigate this problem:

1. Optimize the Final DMSO Concentration:

  • Question: What is the maximum final concentration of DMSO that is tolerated by my cells without affecting their viability or the experimental outcome?

  • Answer: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and assay.

2. Modify the Dilution Protocol:

  • Question: How can I improve the mixing of the this compound stock solution with the aqueous medium to prevent precipitation?

  • Answer: Instead of adding the stock solution directly to the full volume of medium, try a serial dilution approach. Alternatively, add the stock solution to a smaller volume of medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.

3. Consider the Use of a Surfactant:

  • Question: Can I use a surfactant to improve the solubility of this compound in my cell culture medium?

  • Answer: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-127, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[11] It is essential to first test the effect of the surfactant on your cells to ensure it does not cause toxicity or interfere with your assay. A typical starting concentration to test would be 0.01% to 0.1%.

4. Prepare a Fresh Working Solution for Each Experiment:

  • Question: Should I prepare my diluted this compound solution in advance?

  • Answer: It is highly recommended to prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.[10] Storing diluted aqueous solutions of poorly soluble compounds can lead to precipitation over time.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Notes
DMSO25 mg/mL[6] - 50 mg/mL[1][2]30.78 mM - 61.55 mMUse of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Some sources suggest warming and sonication may be necessary.[9][12]
WaterInsoluble[1][2]--
EthanolInsoluble[1][2]--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 812.29 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 8.12 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[9]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound in a 6-well Plate

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • 6-well plate with seeded cells

  • Sterile pipette tips and tubes

Procedure:

  • Culture your cells in a 6-well plate to the desired confluency. The final volume of medium in each well is typically 2 mL.

  • On the day of the experiment, prepare a fresh intermediate dilution of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 nM, you can prepare a 10X working solution (100 nM).

  • To prepare the 100 nM working solution, dilute the 10 mM stock solution 1:100,000 in your cell culture medium. This can be done through serial dilutions to ensure accuracy. For example, first, dilute 1 µL of the 10 mM stock into 999 µL of medium to get a 10 µM solution. Then, dilute 10 µL of the 10 µM solution into 990 µL of medium to get a 100 nM working solution.

  • Add 200 µL of the 100 nM working solution to each well containing 1.8 mL of medium to achieve a final concentration of 10 nM. The final DMSO concentration will be 0.0001%, which is well below the typical toxicity threshold for most cell lines.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Incubate the cells for the desired period (e.g., 8 to 24 hours) before proceeding with your downstream analysis.[2][13]

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility Start Precipitation Observed in Aqueous Medium CheckDMSO Is the final DMSO concentration >0.5%? Start->CheckDMSO ReduceDMSO Lower final DMSO concentration (e.g., to 0.1%) CheckDMSO->ReduceDMSO Yes CheckDilution Was the stock added directly to the full volume? CheckDMSO->CheckDilution No ReduceDMSO->CheckDilution ModifyDilution Use serial dilution or add to a smaller volume with vigorous mixing CheckDilution->ModifyDilution Yes ConsiderSurfactant Is precipitation still occurring? CheckDilution->ConsiderSurfactant No ModifyDilution->ConsiderSurfactant AddSurfactant Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) ConsiderSurfactant->AddSurfactant Yes FreshSolution Was the working solution prepared fresh? ConsiderSurfactant->FreshSolution No AddSurfactant->FreshSolution PrepareFresh Always prepare working solutions immediately before use FreshSolution->PrepareFresh No Success Solubility Issue Resolved FreshSolution->Success Yes PrepareFresh->Success

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_1 This compound Stock Solution Preparation This compound This compound Powder Dissolve Dissolve this compound in DMSO (Vortex, gentle warming/sonication if needed) This compound->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve StockSolution 10 mM Stock Solution Dissolve->StockSolution Aliquot Aliquot into single-use tubes StockSolution->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Protocol for preparing this compound stock solution.

G cluster_2 This compound Mechanism of Action This compound This compound (PROTAC) TernaryComplex Ternary Complex (AR-Bavdegalutamide-E3 Ligase) This compound->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of AR TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation CellProliferation Inhibition of AR-mediated Cell Proliferation Degradation->CellProliferation

Caption: Signaling pathway for this compound-induced AR degradation.

References

Technical Support Center: Managing Adverse Events in Bavdegalutamide Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing adverse events observed in clinical trials of Bavdegalutamide (ARV-110). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ARV-110) is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) protein degrader.[1][2][3][4] It is designed to selectively target the androgen receptor (AR) for ubiquitination and subsequent degradation by the proteasome.[3][4][5] This mechanism of action is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][6]

Q2: What are the most common treatment-related adverse events (TRAEs) observed with this compound?

A2: Based on data from the Phase 1/2 ARDENT clinical trial (NCT03888612), the most common TRAEs are generally Grade 1 or 2 in severity.[7] These include nausea, fatigue, vomiting, decreased appetite, and diarrhea.[6]

Q3: Have any Grade 3 or higher TRAEs been reported?

A3: Yes, Grade 3 toxicities have been reported, with the most common being anemia and diarrhea.[1] However, no Grade 4 or higher TRAEs were reported in patients treated at the recommended Phase 2 dose (RP2D) of 420 mg once daily.[7]

Q4: What is the recommended Phase 2 dose (RP2D) of this compound and how was it determined?

A4: The RP2D for this compound was established at 420 mg taken orally once daily.[1][5] This dose was selected based on safety, pharmacokinetic (PK), and efficacy data from the Phase 1 dose-escalation portion of the ARDENT trial.[1]

Q5: What are the rates of dose reduction and discontinuation due to adverse events?

A5: In the ARDENT trial, at the RP2D, 8% of patients had TRAEs that led to a dose reduction, and 9% of patients discontinued treatment due to TRAEs.[1]

Troubleshooting Guide for Adverse Event Management

This guide provides practical advice for managing the most frequently observed adverse events during this compound treatment in a clinical trial setting.

Gastrointestinal Events (Nausea, Vomiting, Diarrhea)
  • Issue: A trial participant reports experiencing nausea, vomiting, or diarrhea.

  • Troubleshooting Steps:

    • Assess Severity: Grade the severity of the symptoms according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

    • Supportive Care:

      • For nausea and vomiting, recommend small, frequent meals and avoiding greasy or spicy foods.[4] Antiemetic medications can be administered as needed.[8] Consider prophylactic antiemetics before this compound administration in subsequent cycles if nausea is persistent.

      • For diarrhea, ensure the participant maintains adequate hydration. Antidiarrheal medications may be indicated for Grade 2 or higher diarrhea.

    • Dose Modification: For persistent or severe (Grade 3 or higher) gastrointestinal AEs, a dose reduction of this compound may be warranted as per the clinical trial protocol.

Constitutional Symptoms (Fatigue)
  • Issue: A participant reports significant fatigue.

  • Troubleshooting Steps:

    • Assess Impact on Daily Life: Evaluate the severity of fatigue and its impact on the participant's daily activities.

    • Rule out Other Causes: Investigate other potential contributing factors to fatigue, such as anemia, poor nutrition, or sleep disturbances.

    • Management Strategies: Encourage regular, gentle exercise and adequate rest. Ensure the participant is well-hydrated and maintaining a balanced diet.

    • Dose Adjustment: If fatigue is debilitating (Grade 3), consider a dose reduction of this compound.

Hematological Abnormalities (Anemia)
  • Issue: Routine laboratory monitoring reveals a decrease in hemoglobin or hematocrit consistent with anemia.

  • Troubleshooting Steps:

    • Confirm and Grade: Repeat the complete blood count (CBC) to confirm the finding and grade the anemia according to CTCAE.

    • Investigate Cause: Rule out other causes of anemia, such as bleeding or nutritional deficiencies.

    • Supportive Measures: For Grade 2 or 3 anemia, supportive care may include iron supplementation or erythropoiesis-stimulating agents, as per institutional guidelines and the trial protocol. Blood transfusions may be necessary for severe, symptomatic anemia.

    • Dose Interruption/Reduction: For Grade 3 or higher anemia, a temporary interruption of this compound treatment or a dose reduction may be required.

Hepatic Abnormalities (Increased AST/ALT)
  • Issue: Liver function tests (LFTs) show an elevation in aspartate aminotransferase (AST) or alanine aminotransferase (ALT).

  • Troubleshooting Steps:

    • Confirm and Monitor: Repeat LFTs to confirm the elevation and monitor the trend.

    • Evaluate Concomitant Medications: Review the participant's other medications for potential hepatotoxicity.

    • Fractionate Bilirubin: If transaminase elevation is significant, check serum bilirubin levels.

    • Dose Modification: For persistent or significant elevations in liver enzymes (as defined in the study protocol), a dose interruption or reduction of this compound may be necessary.

Data Presentation: Summary of Treatment-Related Adverse Events

The following table summarizes the most common TRAEs observed in the Phase 1/2 ARDENT trial of this compound.

Adverse EventAll Grades (%)Grade 3 (%)
Nausea48%1%
Fatigue36%1%
Vomiting26%1%
Decreased Appetite25%-
Diarrhea20%2%
Alopecia14%-
Aspartate Aminotransferase Increased12%-
Weight Decreased12%-
Anemia11%5%

Data is based on patients treated at the Recommended Phase 2 Dose (RP2D) of 420 mg once daily.[1]

Experimental Protocols

While the specific, detailed experimental protocols from the this compound clinical trials are proprietary, the following outlines a standard methodology for monitoring and managing adverse events in a clinical trial setting for an oral anticancer agent.

Protocol: Monitoring and Management of Adverse Events
  • Screening and Baseline Assessment:

    • Prior to the first dose of this compound, perform a comprehensive baseline assessment including:

      • Complete medical history and physical examination.

      • Eastern Cooperative Oncology Group (ECOG) performance status.

      • Complete Blood Count (CBC) with differential.

      • Comprehensive metabolic panel, including liver function tests (LFTs) and renal function tests.

      • Urinalysis.

      • Electrocardiogram (ECG).

  • Ongoing Monitoring:

    • Weekly for the first cycle, then every cycle:

      • Physical examination and assessment for any new or worsening symptoms.

      • CBC with differential.

      • Comprehensive metabolic panel.

    • At the beginning of each treatment cycle:

      • ECOG performance status.

      • Review of all concomitant medications.

  • Adverse Event Grading and Attribution:

    • All adverse events will be graded for severity using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[2]

    • The investigator will assess the relationship of each adverse event to the study drug (this compound).

  • Dose Modification Guidelines:

    • Specific criteria for dose interruptions, reductions, and discontinuations for predefined adverse events will be outlined in the clinical trial protocol. These are typically based on the grade and duration of the toxicity.

Mandatory Visualization

This compound Mechanism of Action

Bavdegalutamide_MOA cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery This compound This compound AR_ligand AR Ligand This compound->AR_ligand binds to E3_ligase_recruiter E3 Ligase Recruiter This compound->E3_ligase_recruiter contains AR Androgen Receptor (AR) AR_ligand->AR targets E3_ligase E3 Ubiquitin Ligase E3_ligase_recruiter->E3_ligase recruits Ub Ubiquitin AR->Ub is ubiquitinated by E3_ligase->Ub Proteasome Proteasome Ub->Proteasome targeted for degradation by Proteasome->AR degrades

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental Workflow for Adverse Event Monitoring

AE_Monitoring_Workflow cluster_0 Patient Journey cluster_1 AE Management start Patient Enrolled in This compound Trial baseline Baseline Assessment (Physical, Labs, ECOG) start->baseline treatment This compound Administration baseline->treatment monitoring Ongoing Monitoring (Weekly/Cyclic Labs & Visits) treatment->monitoring ae_report Patient Reports/ Clinician Observes AE monitoring->ae_report end Continue Treatment per Protocol ae_report->end No AE grading Grade AE Severity (CTCAE) ae_report->grading AE Present attribution Assess Causality (Relation to Drug) grading->attribution management Implement Management Strategy (Supportive Care, Dose Mod) attribution->management follow_up Follow-up until Resolution/Stabilization management->follow_up follow_up->monitoring

Caption: Workflow for monitoring and managing adverse events in a clinical trial.

References

Validation & Comparative

A Head-to-Head Comparison: Bavdegalutamide vs. Enzalutamide in Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Bavdegalutamide (ARV-110) and enzalutamide, two distinct androgen receptor (AR) targeting agents in the treatment of prostate cancer. This analysis is supported by preclinical and clinical experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The androgen receptor signaling pathway is a critical driver of prostate cancer progression. While enzalutamide, a second-generation androgen receptor inhibitor, has been a standard of care, the emergence of resistance necessitates the development of novel therapeutic strategies. This compound, a Proteolysis Targeting Chimera (PROTAC) protein degrader, represents a novel mechanism to overcome this resistance by inducing the degradation of the androgen receptor.

Mechanism of Action: Inhibition vs. Degradation

Enzalutamide functions as a competitive inhibitor of the androgen receptor.[1][2] It binds to the ligand-binding domain of the AR, preventing androgens from binding and subsequently inhibiting downstream signaling.[1][2][3][4][5] This multi-faceted inhibition includes impeding the nuclear translocation of the AR, its binding to DNA, and the recruitment of co-activators.[2][4][5]

This compound, on the other hand, is a heterobifunctional molecule that induces the degradation of the AR.[6][7][8][9] One end of the molecule binds to the androgen receptor, while the other end recruits the cereblon E3 ubiquitin ligase.[6][7][8] This proximity leads to the polyubiquitination of the AR, marking it for degradation by the proteasome.[6][7][8] This degradation mechanism is effective against wild-type AR and clinically relevant mutants that can confer resistance to enzalutamide.[6][7][8]

Mechanisms_of_Action cluster_Enzalutamide Enzalutamide (Inhibition) cluster_this compound This compound (Degradation) Enzalutamide Enzalutamide AR_inactive Androgen Receptor (AR) Enzalutamide->AR_inactive Competitively Inhibits Binding Nuclear_Translocation Nuclear Translocation Enzalutamide->Nuclear_Translocation Inhibits DNA_Binding DNA Binding & Gene Transcription Enzalutamide->DNA_Binding Inhibits AR_active Active AR Complex AR_inactive->AR_active Activation Androgen Androgen Androgen->AR_inactive Binds to AR_active->Nuclear_Translocation Nuclear_Translocation->DNA_Binding This compound This compound AR_protein Androgen Receptor (AR) This compound->AR_protein Binds to E3_Ligase E3 Ubiquitin Ligase (Cereblon) This compound->E3_Ligase Recruits Ternary_Complex Ternary Complex (AR-Bavdegalutamide-E3) AR_protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Figure 1. Mechanisms of Action: Enzalutamide vs. This compound.

Preclinical Efficacy

Preclinical studies have demonstrated the potential advantages of this compound's degradation mechanism over enzalutamide's inhibition.

ParameterThis compound (ARV-110)EnzalutamideCell Lines/ModelReference
AR Binding Affinity ~5 times higher affinityLower affinityIn vitro binding assay[7]
AR Degradation (DC50) ~1 nmol/LDoes not induce degradationLNCaP and VCaP cells[7][10]
PSA Synthesis Inhibition (IC50) 10 nM10-fold less potentLNCaP cells[11]
Apoptosis Induction 50 to 100 times more potentLess potentLNCaP cells[11]
Tumor Growth Inhibition (TGI) in Enzalutamide-Resistant VCaP Xenograft 60-70% TGI (at 1, 3, 10 mg/kg)No effectNoncastrated mice[11]
Tumor Growth Inhibition (TGI) in VCaP Xenograft Significant TGI79% TGICastrated mice[11]
Tumor Growth Inhibition in Enzalutamide-Resistant Models Robust tumor growth inhibitionLimited efficacyAnimal models[6][7][8]

Experimental Protocols:

  • AR Degradation Assay: LNCaP and VCaP prostate cancer cells were treated with varying concentrations of this compound for a specified period. AR protein levels were then quantified by western blotting to determine the concentration at which 50% of the AR protein was degraded (DC50).[7][10]

  • PSA Synthesis Inhibition Assay: LNCaP cells, which secrete prostate-specific antigen (PSA) in an AR-dependent manner, were treated with different concentrations of this compound or enzalutamide. The concentration of PSA in the cell culture medium was measured to determine the half-maximal inhibitory concentration (IC50).[11]

  • Xenograft Models: Human prostate cancer cell lines (e.g., VCaP) were implanted into immunocompromised mice. Once tumors were established, mice were treated with this compound, enzalutamide, or a vehicle control. Tumor volume was measured regularly to assess tumor growth inhibition. For enzalutamide-resistant models, VCaP tumors were serially passaged in castrated mice continuously treated with enzalutamide until resistance developed.[7][12]

Preclinical_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Lines Prostate Cancer Cell Lines (LNCaP, VCaP) Treatment Treatment with this compound or Enzalutamide Cell_Lines->Treatment AR_Degradation AR Degradation Assay (Western Blot) Treatment->AR_Degradation PSA_Inhibition PSA Synthesis Assay (ELISA) Treatment->PSA_Inhibition Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis_Assay Mice Immunocompromised Mice Xenograft Implantation of Prostate Cancer Cells (Xenograft) Mice->Xenograft Tumor_Growth Tumor Establishment Xenograft->Tumor_Growth Drug_Administration Oral Administration of this compound or Enzalutamide Tumor_Growth->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement TGI_Analysis Tumor Growth Inhibition (TGI) Analysis Tumor_Measurement->TGI_Analysis

Figure 2. General workflow for preclinical evaluation.

Clinical Efficacy

Enzalutamide is a well-established therapeutic with proven efficacy in large-scale clinical trials. This compound is in earlier stages of clinical development, with promising results in specific patient populations.

Enzalutamide Clinical Trial Highlights:

Trial (NCT)Patient PopulationPrimary EndpointKey FindingReference
AFFIRM (NCT00974311)mCRPC post-docetaxelOverall Survival (OS)Median OS of 18.4 months with enzalutamide vs. 13.6 months with placebo.[13][14][13][14]
PREVAIL (NCT01212991)Chemotherapy-naïve mCRPCRadiographic Progression-Free Survival (rPFS) and OSSignificant improvement in both rPFS and OS compared to placebo.[14][14]
PROSPER (NCT02003924)Non-metastatic CRPCMetastasis-Free Survival (MFS)71% lower risk of metastasis or death compared to placebo.[14][14]

This compound Clinical Trial Highlights (Phase I/II - ARDENT, NCT03888612):

Patient PopulationEndpointKey FindingReference
mCRPC with AR T878X/H875Y mutationsPSA50 (≥50% PSA decline)46% of patients achieved PSA50.[15][16][15][16]
mCRPC with AR T878X/H875Y mutations (no L702H)Radiographic Progression-Free Survival (rPFS)Median rPFS of 11.1 months.
mCRPC with any AR LBD mutation (except L702H alone)Radiographic Progression-Free Survival (rPFS)Median rPFS of 8.2 months.[17][17]

Experimental Protocols (Clinical Trials):

Clinical trials for both drugs followed standard methodologies. Patients with metastatic castration-resistant prostate cancer (mCRPC) who met specific inclusion criteria (e.g., prior treatments, disease progression) were enrolled.[15][17][18] Patients were randomized to receive either the investigational drug or a placebo/control. Efficacy was assessed through primary and secondary endpoints, including overall survival, progression-free survival (radiographic and PSA-based), and objective response rates, as determined by imaging and PSA level monitoring.[13][14][19]

Conclusion

Enzalutamide is a cornerstone in the treatment of advanced prostate cancer, with a well-documented efficacy and safety profile.[13][14][20][21] However, acquired resistance remains a significant clinical challenge.[22][23] this compound, with its novel mechanism of inducing AR degradation, has demonstrated promising preclinical activity, particularly in enzalutamide-resistant settings.[6][7][8][11] Early clinical data for this compound suggests significant activity in patients with specific AR mutations that are associated with resistance to traditional AR inhibitors.[15][16][17]

Further investigation, including a planned Phase 3 trial for the next-generation AR degrader ARV-766, which has an improved degradation profile over this compound, will be crucial to fully elucidate the clinical potential of AR degradation as a therapeutic strategy in prostate cancer. The distinct mechanisms of action suggest that AR degraders like this compound could offer a valuable therapeutic option for patients who have progressed on AR inhibitors like enzalutamide.

References

A Head-to-Head Comparison of Bavdegalutamide and Other Androgen Receptor Degraders for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bavdegalutamide (ARV-110) and other emerging androgen receptor (AR) degraders. This document summarizes key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes critical biological pathways to support informed decision-making in the development of next-generation prostate cancer therapies.

The androgen receptor remains a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors, such as enzalutamide and abiraterone, frequently develops through mechanisms like AR gene amplification, point mutations, and the expression of splice variants. A promising strategy to overcome this resistance is the targeted degradation of the AR protein. This guide focuses on a head-to-head comparison of this compound, a first-in-class PROTAC (Proteolysis Targeting Chimera) AR degrader, with other notable AR degraders in development.

Mechanism of Action: PROTAC-Mediated AR Degradation

This compound and several other advanced AR degraders are heterobifunctional molecules known as PROTACs. These molecules are designed to induce the degradation of the AR protein through the ubiquitin-proteasome system.[1][2] A PROTAC consists of two active domains connected by a linker: one end binds to the target protein (the AR), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[3] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple AR proteins, offering a potential advantage over traditional occupancy-driven inhibitors.[2][3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation AR Androgen Receptor (AR) PROTAC This compound (PROTAC) AR->PROTAC Binds to AR Proteasome 26S Proteasome AR->Proteasome Degradation AR_PROTAC_E3 AR-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Recruits E3 Ligase Ub Ubiquitin Ub->AR Tags AR for Degradation Amino Acids Amino Acids Proteasome->Amino Acids Recycled AR_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated androgen receptor degradation.

Preclinical Performance: A Comparative Analysis

The preclinical efficacy of AR degraders is primarily assessed by their ability to induce AR degradation (DC50) and inhibit cancer cell proliferation (IC50). The following tables summarize the available preclinical data for this compound and other key AR degraders.

Table 1: In Vitro Degradation and Anti-proliferative Activity of AR Degraders in Prostate Cancer Cell Lines

CompoundTargetCell LineDC50 (nM)IC50 (nM)E3 Ligase RecruitedReference(s)
This compound (ARV-110) Wild-type & mutant ARLNCaP< 133.1Cereblon[4][5][6]
VCaP< 130.4Cereblon[4][5][6]
ARV-766 Wild-type & mutant AR (including L702H)LNCaP< 1.3Not ReportedCereblon[7]
VCaP< 1Not ReportedCereblon[7][8][9]
BMS-986365 (CC-94676) Wild-type & mutant ARNot specified10 - 40Not ReportedCereblon[10]
ANITACs AR N-terminal domain, AR-FL, AR-V722Rv1< 20Not ReportedNot Specified[11]

Table 2: In Vivo Tumor Growth Inhibition by AR Degraders in Prostate Cancer Xenograft Models

CompoundModelDosingTumor Growth Inhibition (TGI)Key FindingsReference(s)
This compound (ARV-110) VCaP Xenograft1 mg/kg/day101%More potent than enzalutamide[6]
Enzalutamide-resistant modelsNot specifiedRobust TGIActive in resistant settings[12][13]
ARV-766 LNCaP & VCaP Xenografts3-10 mg/kg/daySignificant, dose-dependentMore robust PSA reduction than enzalutamide[7][8][9]
BMS-986365 (CC-94676) CRPC & therapy-resistant PDX modelsNot specified63-92% tumor volume reductionSuperior to enzalutamide in preclinical models[10][14]

Clinical Data: Head-to-Head in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

This compound and ARV-766 have both advanced to clinical trials, providing valuable comparative data in patients with mCRPC who have progressed on prior novel hormonal agents.

Table 3: Clinical Efficacy of this compound and ARV-766 in mCRPC

CompoundClinical TrialPatient PopulationPSA50 Response RateKey Efficacy HighlightsReference(s)
This compound (ARV-110) ARDENT (NCT03888612)Heavily pretreated mCRPC46% in patients with AR T878X/H875Y mutationsrPFS of 11.1 months in the AR 878/875 mutant subgroup.[15][16]
ARV-766 NCT05067140Heavily pretreated mCRPC43% in patients with AR LBD mutations (including L702H)50% PSA50 in patients with the AR L702H mutation.[2][17][18][19]

Table 4: Comparative Safety Profile of this compound and ARV-766 in mCRPC

Adverse Event (Grade 1-2)This compound (ARV-110)ARV-766
Nausea48%20%
Fatigue36%33%
Vomiting26%Not Reported (in top TRAEs)
Diarrhea20%15%
Treatment Discontinuation due to TRAEs 9% 8%
Reference(s) [15][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of AR degraders.

Western Blotting for AR Degradation

This protocol outlines the steps to assess the degradation of the AR protein in prostate cancer cells following treatment with a degrader compound.

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight. Treat the cells with the AR degrader at various concentrations and for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to normalize for protein loading.[20][21][22][23]

Cell Proliferation Assay (MTT/SRB)

This protocol measures the effect of AR degraders on the proliferation of prostate cancer cells.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After overnight incubation, treat the cells with a serial dilution of the AR degrader.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • SRB Assay: Alternatively, fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log of the compound concentration.[1][24]

Prostate Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of AR degraders.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the AR degrader and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for AR levels, immunohistochemistry).

  • Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.[25][26][27][28]

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invitro_assays cluster_invivo_assays cluster_clinical Clinical Development in_vitro In Vitro Studies in_vivo In Vivo Studies in_vitro->in_vivo Lead Compound Selection degradation AR Degradation Assay (Western Blot) in_vitro->degradation proliferation Cell Proliferation Assay (MTT/SRB) in_vitro->proliferation xenograft Xenograft Tumor Model in_vivo->xenograft pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd phase1 Phase I Trial (Safety & Dosing) in_vivo->phase1 IND-Enabling Studies phase2 Phase II Trial (Efficacy & Safety) phase1->phase2 phase3 Phase III Trial (Pivotal Efficacy) phase2->phase3

References

Validating the therapeutic potential of Bavdegalutamide in abiraterone-resistant models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bavdegalutamide (formerly ARV-110), a first-in-class PROTAC® (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, against alternative therapies in preclinical models of abiraterone-resistant prostate cancer. The content is supported by experimental data focusing on the drug's mechanism, efficacy, and the methodologies used for its validation.

Introduction: The Challenge of Abiraterone Resistance

Androgen deprivation therapies, including the androgen synthesis inhibitor abiraterone and the AR antagonist enzalutamide, are cornerstones of treatment for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] However, resistance to these agents frequently develops, often driven by alterations in the AR signaling axis.[1][2][3][4] Common resistance mechanisms include AR gene amplification, point mutations in the AR ligand-binding domain (LBD), and expression of constitutively active AR splice variants.[5][6] These alterations can restore AR signaling despite conventional inhibition, necessitating novel therapeutic strategies.

This compound offers a distinct mechanism of action. Instead of merely inhibiting AR, it is designed to eliminate the AR protein entirely by harnessing the cell's own ubiquitin-proteasome system.[6][7] This approach has the potential to overcome resistance driven by AR overexpression and certain mutations.[5][6][8]

Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][7] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the AR protein.[7] The ubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively removing it from the cancer cell.[7]

cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation Bav This compound AR_Ligand AR Ligand E3_Ligand E3 Ligase Ligand AR Androgen Receptor (AR Protein) Bav->AR Binds to AR E3 Cereblon (CRBN) E3 Ubiquitin Ligase Bav->E3 Binds to E3 Complex AR - this compound - E3 Linker Linker Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub->Proteasome Degradation Fragments Peptide Fragments Proteasome->Fragments Results in Complex->Ub Polyubiquitination

Caption: Mechanism of this compound-induced AR degradation.

Comparative Preclinical Efficacy

This compound has demonstrated potent and selective degradation of both wild-type and clinically relevant mutant AR proteins.[1][2][8] Its efficacy surpasses that of standard AR inhibitors in models of abiraterone and enzalutamide resistance.

In prostate cancer cell lines, this compound induces robust AR degradation at nanomolar concentrations, leading to potent inhibition of cell proliferation.

Cell LineAR StatusThis compound DC₅₀ (AR Degradation)Key Finding
VCaP AR Amplification~1 nMDegrades overexpressed AR and suppresses PSA expression.[2][5]
LNCaP AR T878A Mutant< 1 nMEffectively degrades a common AR mutant associated with resistance.[8]

This compound shows significant tumor growth inhibition (TGI) in xenograft models where tumors have acquired resistance to standard anti-androgen therapies.

Xenograft ModelTreatment ArmsDaily DosageTumor Growth Inhibition (TGI)Reference
Enzalutamide-Resistant VCaP This compound3 mg/kg70%[8]
This compound10 mg/kg60%[8]
Enzalutamide20 mg/kgLess effective than this compound[9]
Abiraterone-Resistant VCaP This compound + Abiraterone3 mg/kg + 100 mg/kgEnhanced activity compared to single agents.[1][2]
Patient-Derived Xenograft (PDX) This compound1 mg/kg>90% AR degradation and significant TGI.[5]

Note: The data presented are compiled from multiple preclinical studies. TGI values can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to validate this compound's therapeutic potential.

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability following drug treatment.[10][11]

  • Cell Seeding: Seed prostate cancer cells (e.g., VCaP) in opaque-walled 96-well or 384-well plates at a predetermined density to ensure logarithmic growth over the experiment's duration.[12] Incubate for 24 hours at 37°C in 5% CO₂.[12]

  • Compound Treatment: Treat cells with a serial dilution of this compound, enzalutamide, or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate plates for 72 hours at 37°C in 5% CO₂.[12]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[11][13]

    • Prepare the CellTiter-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer.[13]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11][13]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Data Acquisition: Record luminescence using a plate reader. Normalize data to vehicle-treated controls to determine cell viability and calculate IC₅₀ values.

This technique is used to detect and quantify the levels of AR protein in cell or tumor lysates.

  • Lysate Preparation:

    • Treat cells or tumors as described in the efficacy studies. For in vivo studies, tumors are often harvested 16 hours after the last dose.[2][9]

    • Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Androgen Receptor (e.g., 1:1000 dilution) overnight at 4°C.[14][15]

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody & Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1.5 hours at room temperature.[14][15]

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the signal using a digital imaging system. Quantify band density relative to the loading control to determine the extent of AR degradation.

Patient-derived or cell line-derived xenograft models are critical for evaluating anti-tumor activity in a living system.[16][17]

cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A1 Implant VCaP Cells (Subcutaneous) in Castrated SCID Mice A2 Allow Tumors to Grow to 150-200 mm³ A1->A2 A3 Randomize Mice into Treatment Cohorts A2->A3 B1 Administer Daily Oral Doses - Vehicle - Enzalutamide (e.g., 20 mg/kg) - this compound (e.g., 3-10 mg/kg) A3->B1 Begin Treatment B2 Monitor Body Weight (Toxicity) Twice Weekly B1->B2 B3 Measure Tumor Volume (Calipers) Twice Weekly B1->B3 C1 Continue Dosing for Pre-determined Period (e.g., 28-42 Days) B3->C1 Endpoint Reached C2 Euthanize Mice & Harvest Tumors C1->C2 C3 Analyze Tumors for: - AR Degradation (Western Blot) - Downstream Gene Expression C2->C3

Caption: Workflow for a typical preclinical xenograft efficacy study.
  • Model Establishment: Subcutaneously implant human prostate cancer cells (e.g., VCaP) into the flank of surgically castrated male immunodeficient mice (e.g., CB17/SCID).[2] Allow tumors to reach a volume of approximately 150-200 mm³.

  • Randomization and Dosing: Randomize animals into treatment groups (e.g., vehicle, enzalutamide, this compound at various doses). Administer compounds daily via oral gavage.[2]

  • Monitoring: Measure tumor volumes with calipers and record animal body weights twice weekly to monitor efficacy and toxicity, respectively.[2]

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Harvest tumors for pharmacodynamic analysis, such as quantifying AR protein levels by Western blot or assessing the expression of AR target genes like PSA.[2][9]

Conclusion

Preclinical data strongly support the therapeutic potential of this compound in prostate cancer models that have developed resistance to abiraterone and enzalutamide. Its unique mechanism of inducing AR protein degradation allows it to overcome resistance mechanisms driven by AR overexpression and specific mutations that render conventional inhibitors ineffective.[1][2][5] In direct comparisons, this compound demonstrates superior tumor growth inhibition in resistant xenograft models.[1][3] These promising findings have supported its advancement into clinical trials for patients with metastatic castration-resistant prostate cancer.[1][2]

References

A Comparative Analysis of the Safety Profiles of Bavdegalutamide and ARV-766 in the Treatment of Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head examination of two next-generation androgen receptor degraders, Bavdegalutamide (ARV-110) and ARV-766, reveals distinct safety and tolerability profiles in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC). While both oral PROTAC (PROteolysis TArgeting Chimera) protein degraders are designed to selectively target and degrade the androgen receptor (AR), emerging clinical trial data suggests a potentially more favorable safety profile for the second-generation compound, ARV-766.

Developed to overcome resistance to current AR-targeted therapies, both agents have demonstrated clinical activity. However, for researchers and drug development professionals, understanding the nuances of their safety is paramount for future clinical positioning and development. This guide provides a comparative analysis of the safety data from clinical trials, details their shared mechanism of action, and outlines the experimental context of these findings.

Comparative Safety and Tolerability

Clinical data from the phase 1/2 ARDENT trial for this compound and the phase 1/2 trial for ARV-766 provide the basis for this safety comparison. The most frequently reported treatment-related adverse events (TRAEs) for both drugs are gastrointestinal in nature, alongside fatigue. Notably, ARV-766 appears to have a lower incidence of several key adverse events compared to this compound.

Table 1: Comparison of Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients
Adverse EventThis compound (ARV-110)ARV-766
Nausea 48% (Grade 3: N/A)[1]19% (Grade 3: 1%)[2][3]
Fatigue 36% (Grade 3: N/A)[1]36% (Grade 3: 3%)[2][3]
Vomiting 26% (Grade 3: N/A)[1]11% (Grade 3: 0%)[4]
Decreased Appetite 25% (Grade 3: N/A)[1]11% (Grade 3: 0%)[2][3]
Diarrhea 20% (Grade 3: 2%)[1]15% (Grade 3: 1%)[2][3]
Alopecia 14%[1]14%[2][3]
Increased AST 12%[1]N/A
Weight Decreased 12%[1]N/A
Anemia 11% (Grade 3: 5%)[1]N/A
Increased Blood Creatinine N/A13% (Grade 3: 0%)[2][3]

Note: Data for this compound is from the ARDENT trial at the recommended Phase 2 dose (RP2D) of 420 mg once daily. Data for ARV-766 is from the initial results of a phase 1/2 study. "N/A" indicates that specific grade 3 data was not highlighted in the provided sources for that adverse event.

Discontinuation and Dose Reduction Rates

A key indicator of a drug's tolerability is the rate at which patients discontinue treatment or require dose reductions due to adverse events. In the ARDENT trial, 9% of patients discontinued this compound due to TRAEs, and 8% required dose reductions.[1] For ARV-766, across the phase 1/2 study, treatment-emergent adverse events led to treatment discontinuation in 10% of patients and dose reduction in 7% of patients.[2][3] More recent data from June 2024 indicates that for ARV-766, 8% of patients had TEAEs leading to discontinuation and 7% had TEAEs leading to dose reduction.[5]

Mechanism of Action: PROTAC-Mediated Androgen Receptor Degradation

Both this compound and ARV-766 are heterobifunctional molecules that function as PROTACs. Their mechanism of action involves recruiting an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8][9][10][11] This approach differs from traditional AR inhibitors that merely block the receptor's function. By eliminating the AR protein, these degraders can potentially overcome resistance mechanisms such as AR mutations and amplification.[10][11] this compound specifically recruits the cereblon-containing E3 ubiquitin ligase.[10][11] ARV-766 is designed to degrade wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A.[3][12]

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC This compound or ARV-766 Ternary_Complex Ternary Complex (PROTAC-AR-E3 Ligase) PROTAC->Ternary_Complex Binds to AR AR Androgen Receptor (AR) AR->Ternary_Complex Signaling AR Signaling -> Tumor Growth AR->Signaling E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by PROTAC Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Proteasome->Degraded_AR Degradation Clinical_Trial_Workflow cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Cohort Expansion Patient_Screening1 Patient Screening (Heavily Pretreated mCRPC) Dose_Escalation Ascending Doses of This compound or ARV-766 Patient_Screening1->Dose_Escalation Safety_Monitoring Monitor for Dose-Limiting Toxicities (DLTs) Dose_Escalation->Safety_Monitoring RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Safety_Monitoring->RP2D_Determination Patient_Screening2 Patient Enrollment (Defined mCRPC Subgroups) RP2D_Determination->Patient_Screening2 Inform Phase 2 Design Treatment_at_RP2D Administer Drug at RP2D Patient_Screening2->Treatment_at_RP2D Efficacy_Assessment Assess Antitumor Activity (PSA Response, RECIST) Treatment_at_RP2D->Efficacy_Assessment Safety_Profile Further Evaluate Safety and Tolerability Treatment_at_RP2D->Safety_Profile

References

A Comparative Analysis: Bavdegalutamide Poised to Outmaneuver Traditional Anti-Androgen Therapies in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW HAVEN, Conn. – In the rapidly evolving landscape of prostate cancer therapeutics, Bavdegalutamide (ARV-110) is emerging as a formidable contender, demonstrating a superior preclinical and clinical profile compared to traditional anti-androgen therapies. This novel, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) protein degrader showcases a distinct mechanism of action that directly addresses the shortcomings of current standards of care like enzalutamide, abiraterone, and bicalutamide. This guide provides a comprehensive evaluation for researchers, scientists, and drug development professionals, amalgamating key experimental data and outlining the underlying scientific principles that position this compound as a potentially transformative treatment for metastatic castration-resistant prostate cancer (mCRPC).

Unveiling a New Paradigm in Androgen Receptor Targeting

Traditional anti-androgen therapies primarily function by inhibiting the androgen receptor (AR) signaling pathway. Enzalutamide and bicalutamide are direct AR antagonists that competitively bind to the ligand-binding domain of the AR, preventing its activation.[1][2] Abiraterone, on the other hand, inhibits the CYP17A1 enzyme, which is crucial for androgen biosynthesis, thereby reducing the levels of androgens that can activate the AR.[3]

However, the efficacy of these therapies is often curtailed by the development of resistance, frequently driven by AR mutations, amplification, or the emergence of splice variants that render the AR constitutively active.[4][5]

This compound operates on a fundamentally different principle. As a PROTAC, it acts as a molecular bridge, bringing the androgen receptor into close proximity with the E3 ubiquitin ligase cereblon.[6][7] This induced proximity triggers the ubiquitination of the AR, marking it for degradation by the proteasome.[6][7] This targeted protein degradation mechanism not only inhibits AR signaling but eliminates the AR protein altogether, including mutated and overexpressed forms that drive resistance to traditional therapies.[6][8]

Preclinical Superiority: A Data-Driven Perspective

Head-to-head preclinical studies have consistently highlighted the superior efficacy of this compound over enzalutamide. In cellular assays, this compound induced robust degradation of the androgen receptor at nanomolar concentrations, a feat unachievable by antagonist-based therapies.[9] This potent degradation translated to superior inhibition of prostate-specific antigen (PSA) production and cancer cell proliferation.[6]

Preclinical Efficacy Parameter This compound (ARV-110) Enzalutamide Reference
AR Binding Affinity ~5-fold higher than enzalutamide-[9]
AR Degradation (VCaP cells) >95% degradationNo degradation[9]
DC50 for AR Degradation ~1 nMNot Applicable[10]
Tumor Growth Inhibition (VCaP Xenograft) Greater than enzalutamide-[6][11]
Activity in Enzalutamide-Resistant Models Robust tumor growth inhibitionNo significant activity[6][12]

Clinical Validation: The ARDENT Trial

The Phase 1/2 ARDENT clinical trial (NCT03888612) has provided compelling evidence of this compound's clinical activity in heavily pretreated mCRPC patients who have progressed on prior novel hormonal agents.[13][14] The trial demonstrated meaningful PSA reductions, particularly in patients with specific AR mutations known to confer resistance to traditional therapies.

Clinical Trial Efficacy (ARDENT - Phase 1/2) This compound (ARV-110) Reference
Patient Population Metastatic Castration-Resistant Prostate Cancer (mCRPC), heavily pretreated[13]
Recommended Phase 2 Dose (RP2D) 420 mg once daily
PSA50 Response Rate (AR T878X/H875Y mutations) 46%[13][14]
PSA50 Response Rate (Wild-Type/Other AR alterations) 11%
Radiographic Progression-Free Survival (rPFS) in AR T878X/H878Y subgroup 11.1 months[14]

In contrast, pivotal trials for traditional anti-androgens, while demonstrating efficacy over placebo, have paved the way for therapies that are now facing the challenge of acquired resistance.

Pivotal Clinical Trial Data for Traditional Anti-Androgens Enzalutamide (AFFIRM Trial) Abiraterone (COU-AA-301 Trial) Bicalutamide (EPC Trial - Locally Advanced) Reference
Patient Population mCRPC post-chemotherapymCRPC post-chemotherapyLocally Advanced Prostate Cancer[1][15][16]
Median Overall Survival 18.4 months vs 13.6 months (placebo)15.8 months vs 11.2 months (placebo)No significant difference vs placebo in overall population[1][2][16]
Median Radiographic Progression-Free Survival 8.3 months vs 2.9 months (placebo)5.6 months vs 3.6 months (placebo)Hazard Ratio 0.85 vs placebo[1][16][17]

Safety and Tolerability Profile

This compound has demonstrated a manageable safety profile in clinical trials. The most common treatment-related adverse events were generally low-grade and included nausea, fatigue, and vomiting.[13] This contrasts with some of the notable side effects of traditional therapies, such as cardiovascular events with abiraterone and gynecomastia with bicalutamide.[3][18]

Key Adverse Events This compound (ARDENT Trial) Enzalutamide (AFFIRM Trial) Abiraterone (COU-AA-301 Trial) Bicalutamide (EPC Trial) Reference
Most Common AEs Nausea, fatigue, vomiting, decreased appetite, diarrheaFatigue, diarrhea, hot flushFatigue, back pain, nausea, constipation, bone painBreast pain, gynecomastia[3][13][17][18]
Grade ≥3 AEs Low incidenceSimilar to placeboFluid retention, hypokalemia, cardiac disorders-[3][13][17][18]

Experimental Protocols

1. Androgen Receptor (AR) Degradation Assay (Western Blot)

  • Cell Culture: LNCaP and VCaP prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase is then used for detection.

  • Detection and Analysis: Chemiluminescent substrate is applied, and the signal is captured using an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

2. Enzalutamide-Resistant VCaP Xenograft Model

  • Cell Implantation: VCaP cells are subcutaneously injected into the flank of castrated male immunodeficient mice.

  • Tumor Growth and Treatment Initiation: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups.

  • Treatment Administration: Mice are treated daily with oral gavage of this compound, enzalutamide, or vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors reach a predetermined maximum size or at a specified time point. Tumor tissues can be harvested for pharmacodynamic analysis (e.g., AR degradation).[19][20]

Visualizing the Mechanisms of Action and Resistance

To further elucidate the distinct mechanisms of this compound and traditional anti-androgen therapies, the following diagrams illustrate the key signaling pathways and the rationale for this compound's superiority.

Bavdegalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Targeted for Degradation Ternary Complex Ternary Complex AR->Ternary Complex This compound This compound This compound->AR CRBN Cereblon (E3 Ligase) This compound->CRBN CRBN->Ternary Complex Ub Ubiquitin Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Ternary Complex->Ub Ubiquitination

Caption: Mechanism of Action of this compound.

Traditional_AntiAndrogen_Mechanism cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_complex Activated AR Complex AR->AR_complex Translocation Enzalutamide Enzalutamide/ Bicalutamide Enzalutamide->AR Blocks Binding DNA DNA (AREs) AR_complex->DNA Binds Gene_Transcription Gene Transcription (Growth, Proliferation) DNA->Gene_Transcription

Caption: Mechanism of Action of Traditional AR Antagonists.

Resistance_Mechanisms_and_Bavdegalutamide_Advantage cluster_resistance Resistance to Traditional Anti-Androgens cluster_this compound This compound's Advantage AR_Mutation AR Mutation Constitutively Active AR Signaling Constitutively Active AR Signaling AR_Mutation->Constitutively Active AR Signaling AR_Amplification AR Amplification AR_Amplification->Constitutively Active AR Signaling AR_Splice_Variant AR Splice Variant AR_Splice_Variant->Constitutively Active AR Signaling Therapy Failure Therapy Failure Constitutively Active AR Signaling->Therapy Failure This compound This compound AR_Degradation Degradation of AR (Wild-Type, Mutated, Overexpressed) This compound->AR_Degradation Overcomes Resistance Overcomes Resistance AR_Degradation->Overcomes Resistance

References

Independent Validation of Published Preclinical Data on ARV-110: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ARV-110 (bavdegalutamide), a first-in-class oral PROTAC® (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader, with alternative AR-targeting agents. The information is compiled from publicly available preclinical data. A significant portion of the data on ARV-110 and its direct successor, ARV-766, originates from studies conducted by or in collaboration with Arvinas, the developer of these compounds. Independent validation of these findings by unaffiliated academic or research institutions is limited in the public domain. This guide aims to summarize the available data to facilitate a critical evaluation of these novel therapeutics.

Data Presentation: Comparative Summary of Preclinical Activity

The following tables summarize the key quantitative data from preclinical studies on ARV-110 and comparator molecules. Direct head-to-head comparisons in independent studies are scarce; therefore, data is presented as reported in the respective publications.

Table 1: In Vitro AR Degradation and Anti-proliferative Activity

CompoundTargetCell LineDC50 (nM)¹Dmax (%)²IC50 (nM)³NotesReference(s)
ARV-110 ARVCaP~1>95~1.8Degrades wild-type and several clinically relevant AR mutants.[1][2]
LNCaP~1>95~10 (PSA synthesis)10-fold more potent at inhibiting PSA synthesis than enzalutamide.[1]
Enzalutamide AR (antagonist)VCaPN/AN/A~122.1Standard-of-care AR inhibitor.[1]
LNCaPN/AN/AN/A
ARV-766 ARVCaP (WT)<1>94N/ASuccessor to ARV-110; potent against AR L702H mutant.[3][4]
LNCaP<1.3>91N/A[3]
ARD-61 ARVCaP0.5-10N/A0.009Potent and selective AR degradation.
LNCaP0.5-10N/A1.8

¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum percentage of protein degradation. ³IC50: Half-maximal inhibitory concentration for cell proliferation or other functional assays. N/A: Not Applicable, as enzalutamide is an inhibitor, not a degrader.

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

CompoundModelDosingTumor Growth Inhibition (TGI)AR Degradation in TumorReference(s)
ARV-110 VCaP Xenograft (castrated)10 mg/kg, PO, QDSignificant>90%[5]
LNCaP Xenograft1 mg/kg, PO, QDSignificant>90%[5]
Enzalutamide-resistant VCaP XenograftNot specifiedDemonstrates efficacyNot specified[5]
Enzalutamide VCaP Xenograft (castrated)Not specifiedLess effective than ARV-110N/A[6]
ARV-766 VCaP Xenograft (non-castrated)10 mg/kg, PO, QD98%>90%[3]
LNCaP XenograftNot specifiedSignificantNot specified[4]
ARD-61 LNCaP Xenograft50 mg/kg, IP, 5 days/weekStrong anti-tumor activityEffective AR degradation
VCaP Xenograft50 mg/kg, IP, 5 days/weekStrong anti-tumor activityEffective AR degradation

PO: Per os (oral administration); QD: Once daily; IP: Intraperitoneal.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of ARV-110 and similar molecules are provided below. These protocols are generalized from publicly available literature and may require optimization for specific laboratory conditions.

AR Degradation Assay (Western Blot)

Objective: To quantify the degradation of Androgen Receptor protein in prostate cancer cell lines following treatment with a degrader molecule.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium and supplements

  • Test compound (e.g., ARV-110) and vehicle control (e.g., DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against AR and a loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control to determine the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of AR degraders on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Test compound and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value of the compound.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an AR degrader in a mouse model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., male athymic nude or SCID)

  • Prostate cancer cells (e.g., VCaP, LNCaP)

  • Matrigel (optional)

  • Test compound and vehicle control formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Study Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring AR protein levels by Western blot.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the preclinical evaluation of ARV-110.

AR_Signaling_Pathway Androgen Androgen (e.g., Testosterone) AR_cytoplasm Androgen Receptor (AR) (inactive, in cytoplasm) Androgen->AR_cytoplasm Binds AR_active AR-Androgen Complex (active, dimerized) AR_cytoplasm->AR_active Dimerization & Activation Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Binds to mRNA mRNA Transcription->mRNA Leads to Protein AR-regulated Proteins (e.g., PSA) mRNA->Protein Translation Cell_Growth Prostate Cancer Cell Growth & Survival Protein->Cell_Growth Promotes

Caption: Androgen Receptor (AR) Signaling Pathway in Prostate Cancer.

ARV110_Mechanism_of_Action ARV110 ARV-110 (PROTAC) Ternary_Complex Ternary Complex (AR - ARV-110 - E3 Ligase) ARV110->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of AR Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targeted for Degradation AR Degradation Proteasome->Degradation Leads to

Caption: Mechanism of Action of ARV-110 as an AR PROTAC Degrader.

Experimental_Workflow_Validation start Start: Hypothesis in_vitro In Vitro Studies start->in_vitro ar_degradation AR Degradation Assay (Western Blot) in_vitro->ar_degradation cell_viability Cell Viability Assay (MTT/CellTiter-Glo) in_vitro->cell_viability in_vivo In Vivo Studies in_vitro->in_vivo Promising results lead to data_analysis Data Analysis & Comparison ar_degradation->data_analysis cell_viability->data_analysis xenograft Prostate Cancer Xenograft Model in_vivo->xenograft tgi Tumor Growth Inhibition (TGI) & Pharmacodynamics xenograft->tgi tgi->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow for Preclinical Validation.

References

Assessing the Clinical Benefit of Bavdegalutamide in Patients with Specific Androgen Receptor Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bavdegalutamide (formerly ARV-110) with standard-of-care androgen receptor (AR)-targeted therapies in metastatic castration-resistant prostate cancer (mCRPC), with a specific focus on patients harboring AR ligand-binding domain (LBD) mutations.

Introduction: The Challenge of Resistance in mCRPC

Androgen receptor signaling is a key driver of prostate cancer progression. While second-generation AR pathway inhibitors like abiraterone and enzalutamide have significantly improved outcomes for patients with mCRPC, the development of resistance is nearly inevitable.[1][2] A primary mechanism of resistance is the emergence of mutations in the AR gene, particularly within the ligand-binding domain. These mutations can alter the receptor's structure, leading to reactivation of AR signaling despite ongoing therapy.[3][4]

The most prevalent AR LBD mutations associated with resistance to current therapies include L702H, T878A, and H875Y.[3] Patients with these mutations often have a poor prognosis.[3] This has created a significant unmet need for novel therapies that can overcome these resistance mechanisms.

This compound is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively target and degrade the androgen receptor.[5] Unlike traditional inhibitors that block AR function, this compound marks the AR protein for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome system. This novel mechanism of action offers the potential for efficacy in tumors that have developed resistance to conventional AR inhibitors.

Mechanism of Action: A Novel Approach to AR Targeting

This compound is a heterobifunctional molecule. One end binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, tagging it for degradation by the proteasome. This process effectively eliminates the AR protein from the cancer cell, thereby shutting down the signaling pathway that drives tumor growth.

In preclinical studies, this compound has been shown to degrade both wild-type and mutated AR proteins.[5]

cluster_this compound This compound (PROTAC) cluster_cellular_machinery Cellular Machinery This compound This compound AR_Ligand AR Ligand Binder This compound->AR_Ligand Binds to AR E3_Ligase_Recruiter E3 Ligase Recruiter This compound->E3_Ligase_Recruiter Recruits E3 Ligase AR Androgen Receptor (AR) (Wild-type or Mutated) AR_Ligand->AR Targets E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Recruiter->E3_Ligase Engages Proteasome Proteasome AR->Proteasome Degraded by Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Attaches Ubiquitin->AR Tags AR for Degradation

Figure 1: Mechanism of Action of this compound.

Clinical Efficacy: A Head-to-Head Comparison

The clinical benefit of this compound has been primarily evaluated in the Phase 1/2 ARDENT trial (NCT03888612) in patients with mCRPC who have progressed on prior novel hormonal agents. This section compares the efficacy of this compound from this trial with available data for enzalutamide and abiraterone in patients with specific AR mutations.

Efficacy in Patients with AR T878A and/or H875Y Mutations

This compound has demonstrated notable activity in patients with tumors harboring AR T878A and/or H875Y mutations.

TreatmentStudyPatient PopulationNPSA50 Response RateRadiographic Progression-Free Survival (rPFS)
This compound ARDENT (Phase 1/2)mCRPC with AR T878X/H875Y mutations2846%[6]11.1 months (in the absence of L702H)[5]
Enzalutamide Real-world datamCRPC with AR T878A mutation59Not ReportedTime to Treatment Discontinuation: 7.7 months[7]
Abiraterone Correlative studymCRPC with AR T878A mutation8Associated with worse Overall Survival[3]Shorter PFS compared to those without the mutation[8]

It is important to note that the data for this compound is from a prospective clinical trial, while the data for enzalutamide and abiraterone in these specific mutation subgroups is largely from retrospective or real-world analyses, making direct comparisons challenging.

Efficacy in Patients with AR L702H Mutation

The L702H mutation has been associated with resistance to abiraterone and enzalutamide.

TreatmentStudyPatient PopulationNPSA50 Response RateClinical Outcome
This compound ARDENT (Phase 1/2)mCRPC with AR L702H mutation-Lower efficacy observedNot potently degraded by this compound[5]
Enzalutamide Real-world datamCRPC with AR L702H mutation56Not ReportedShorter time on therapy compared to T878A[7]
Abiraterone Correlative studymCRPC with AR L702H mutation-Associated with worse Overall Survival[3]-

Experimental Protocols

ARDENT Trial (NCT03888612) - this compound

Official Title: A Phase 1/2, Open-label, Dose Escalation, and Cohort Expansion Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer.[9]

Study Design: This was a multi-center, open-label, Phase 1/2 trial. The Phase 1 portion focused on dose escalation to determine the recommended Phase 2 dose (RP2D). The Phase 2 portion was a cohort expansion study to evaluate the antitumor activity of this compound in biomarker-defined subgroups.[10][11]

Patient Population:

  • Inclusion Criteria:

    • Male patients aged 18 years or older.

    • Histologically, pathologically, or cytologically confirmed adenocarcinoma of the prostate.

    • Metastatic castration-resistant prostate cancer.

    • Disease progression after at least two prior approved systemic therapies for mCRPC, including at least one second-generation anti-androgen agent (e.g., enzalutamide or abiraterone).[9]

    • Ongoing androgen deprivation therapy (ADT) with a GnRH analog or bilateral orchiectomy.

  • Exclusion Criteria:

    • Known symptomatic brain metastases requiring steroids.

    • Major surgery within 4 weeks of the first dose.

    • Radiation therapy within 4 weeks of the first dose.

    • Systemic anti-cancer therapy within 2 weeks of the first dose.[9]

Methodology:

  • Dosing: The RP2D was determined to be 420 mg orally once daily.[6]

  • Biomarker Analysis: AR mutation status was determined from circulating tumor DNA (ctDNA) isolated from plasma samples.

  • Efficacy Endpoints:

    • Primary endpoints included safety and tolerability, and for Phase 2, the antitumor activity of this compound.

    • Secondary endpoints included PSA response rate (defined as a ≥50% reduction from baseline), objective response rate (ORR) according to RECIST v1.1, duration of response (DOR), and radiographic progression-free survival (rPFS).[6]

  • Schedule of Assessments:

    • PSA levels were monitored regularly.

    • Tumor assessments with CT and/or MRI scans were performed at baseline and periodically during treatment to assess radiographic response.

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (PSA, Imaging, ctDNA) Informed_Consent->Baseline_Assessment Bavdegalutamide_Admin This compound Administration (420 mg QD) Baseline_Assessment->Bavdegalutamide_Admin Monitoring Regular Monitoring (Safety, PSA) Bavdegalutamide_Admin->Monitoring Imaging Periodic Imaging (CT/MRI) Bavdegalutamide_Admin->Imaging Progression_Assessment Assessment for Disease Progression Imaging->Progression_Assessment Survival_Followup Survival Follow-up Progression_Assessment->Survival_Followup Data_Analysis Data Analysis (Efficacy Endpoints) Survival_Followup->Data_Analysis

Figure 2: ARDENT Trial Experimental Workflow.
Circulating Tumor DNA (ctDNA) Analysis

The identification of AR mutations in the ARDENT trial was performed using next-generation sequencing (NGS) of ctDNA extracted from patient plasma samples. While the specific proprietary details of the assay used were not fully disclosed in the available public documents, the general workflow for such an analysis is as follows:

  • Blood Collection: Whole blood is collected from the patient in specialized tubes that stabilize cell-free DNA.

  • Plasma Isolation: The blood is centrifuged to separate the plasma, which contains the cfDNA.

  • cfDNA Extraction: Cell-free DNA is extracted and purified from the plasma.

  • Library Preparation: The extracted cfDNA is prepared for sequencing through a series of enzymatic reactions to add sequencing adapters.

  • Next-Generation Sequencing (NGS): The prepared library is sequenced on a high-throughput sequencing platform.

  • Bioinformatic Analysis: The sequencing data is analyzed to identify specific genetic alterations, including single nucleotide variants (SNVs) in the AR gene.

This minimally invasive "liquid biopsy" approach allows for the real-time monitoring of tumor genetics and the identification of resistance mutations as they emerge.[12][13]

Discussion and Future Perspectives

The clinical data for this compound, particularly in patients with AR T878A and H875Y mutations, is promising and suggests a significant clinical benefit in a population with high unmet need. The ability to overcome resistance to second-generation AR inhibitors through a novel mechanism of action represents a significant advancement in the treatment of mCRPC.

The comparison with enzalutamide and abiraterone is inherently limited by the different study designs and patient populations. However, the available data suggests that in patients with T878A and H875Y mutations, where the efficacy of standard therapies is compromised, this compound offers a viable and potentially superior therapeutic option. For the L702H mutation, the clinical utility of this compound appears to be limited.

Future research should focus on prospective, randomized controlled trials to directly compare this compound with standard-of-care agents in molecularly defined patient populations. Additionally, the development of companion diagnostics to accurately and reliably identify patients with specific AR mutations will be crucial for the successful clinical implementation of this targeted therapy. The exploration of this compound in earlier lines of therapy and in combination with other agents also warrants further investigation.

Conclusion

This compound has demonstrated clinically meaningful activity in a heavily pre-treated mCRPC population, with the most pronounced benefit observed in patients harboring AR T878A and H875Y mutations. This novel AR degrader represents a promising new therapeutic strategy for patients who have developed resistance to current AR pathway inhibitors. The continued clinical development of this compound and other PROTAC-based therapies holds the potential to significantly improve outcomes for patients with advanced prostate cancer.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bavdegalutamide (ARV-110) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Bavdegalutamide (ARV-110), a potent androgen receptor (AR) PROTAC degrader, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste, aligning with general laboratory safety protocols and information derived from safety data sheets (SDS).

I. Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care, utilizing the correct personal protective equipment to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Tightly sealed safety glasses.
Hand Protection Single-use Nitrile rubber (NBR) gloves.
Skin Protection Lab apron and chemical-resistant safety shoes.
Respiratory To be used if technical exhaust or ventilation measures are insufficient.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1]. Avoid contact with skin, eyes, and clothing[2].

II. Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of solid and liquid waste contaminated with this compound.

Experimental Protocol: Waste Segregation and Initial Containment

  • Segregate Waste Streams: At the point of generation, separate this compound-contaminated waste from non-hazardous laboratory trash. This includes, but is not limited to, contaminated labware (e.g., pipette tips, tubes), gloves, and any unused solid compound.

  • Solid Waste Containment:

    • Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be appropriate for chemical waste and compliant with your institution's and local regulations.

  • Liquid Waste Containment:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound (ARV-110)," and any other information required by your institution (e.g., principal investigator's name, lab location, accumulation start date).

III. Accidental Release and Spill Management

In the event of an accidental spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel from the immediate vicinity of the spill[1].

  • Containment: For liquid spills, use an absorbent, liquid-binding material such as diatomite or universal binders to contain the spill[1]. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontamination: Decontaminate surfaces and any affected equipment by scrubbing with alcohol[1].

  • Collection and Disposal: Collect all contaminated materials (absorbents, cleaning supplies, etc.) and place them in a sealed, labeled hazardous waste container for disposal according to the procedures outlined above[1].

IV. Final Disposal Procedures

The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal service.

Final Disposal Workflow:

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Institutional Waste Management cluster_3 Final Disposal cluster_4 *TSDF: Treatment, Storage, and Disposal Facility A Generate this compound Waste (Solid & Liquid) B Segregate at Source A->B C Place in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup with EHS Office D->E F Transport to Central Accumulation Area E->F G Collection by Approved Waste Disposal Vendor F->G H Transport to Permitted TSDF* G->H I Final Treatment/Disposal (e.g., Incineration) H->I J

This compound Waste Disposal Workflow

Key Disposal Considerations:

  • All disposal activities must be in strict accordance with prevailing country, federal, state, and local regulations[3].

  • Do not allow this compound or its contaminated waste to enter surface waters or drains[4].

  • Unwanted reagents should be disposed of in their original containers if possible, ensuring the labels are intact and legible[5].

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste. The final disposal will be carried out by a licensed and approved waste disposal plant[2].

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bavdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Bavdegalutamide, a potent androgen receptor (AR) PROTAC degrader, are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound (also known as ARV-110) is an investigational drug that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines and operational procedures is mandatory to minimize exposure and ensure user safety.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Eye Protection Safety glasses or gogglesANSI Z87.1 certified. A face shield may also be required.
Body Protection Laboratory coatFull-length, buttoned.
Respiratory RespiratorRequired if ventilation is inadequate or when handling powder. Use a NIOSH-approved respirator.

Operational Protocols: From Handling to Disposal

1. Preparation and Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]

  • Don the appropriate PPE as outlined in the table above.

  • When preparing solutions, such as dissolving the lyophilized powder in DMSO, do so within the fume hood to avoid inhalation of any airborne particles.[4]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

2. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][2][3] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

3. Spill Management:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.[4]

  • Once in solution, it should be stored at -20°C and used within three months to maintain potency. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[4]

5. Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.[1]

Workflow for Safe Handling of this compound

Bavdegalutamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Verify Fume Hood Functionality A->B C Don Required PPE B->C D Handle Compound in Fume Hood C->D E Prepare Solutions D->E Spill Accidental Spill D->Spill If spill occurs Exposure Personal Exposure D->Exposure If exposure occurs F Store Properly E->F G Decontaminate Work Area F->G H Doff PPE Correctly G->H I Segregate Hazardous Waste H->I J Label Waste Container I->J K Dispose via EHS J->K Spill->I Exposure->C Follow First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bavdegalutamide
Reactant of Route 2
Reactant of Route 2
Bavdegalutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.